Pentyl isothiocyanate
Description
Properties
IUPAC Name |
1-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHJUJBYMSVAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212071 | |
| Record name | Amyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sharp green irritating aroma | |
| Record name | Amyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 119.00 °C. @ 70.00 mm Hg | |
| Record name | 1-Isothiocyanatopentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 1-Isothiocyanatopentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Amyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0948 (20°) | |
| Record name | Amyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
629-12-9 | |
| Record name | Pentyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6U8NL15R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanatopentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pentyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential applications in drug development and proteomics research.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on data relevant to researchers in the fields of chemistry and pharmacology.
Chemical Structure and Identification
This compound, also known as 1-isothiocyanatopentane or n-amyl isothiocyanate, is characterized by a five-carbon alkyl chain attached to the isothiocyanate functional group (-N=C=S).[2][3]
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; N [label="N", pos="5,0!"]; C_iso [label="C", pos="6,0!"]; S [label="S", pos="7,0!"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- C_iso [label="="]; C_iso -- S [label="="];
// Hydrogens (implicit) H1 [label="H3", pos="-0.5,-0.5!"]; H2 [label="H2", pos="1,-0.5!"]; H3 [label="H2", pos="2,-0.5!"]; H4 [label="H2", pos="3,-0.5!"]; H5 [label="H2", pos="4,-0.5!"];
edge [style=invis]; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; }
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | 1-isothiocyanatopentane[2] |
| CAS Number | 629-12-9[2] |
| Molecular Formula | C6H11NS[2] |
| Molecular Weight | 129.22 g/mol [1] |
| SMILES | CCCCCN=C=S[3] |
| InChI | InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3[2] |
| InChIKey | SGHJUJBYMSVAJY-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Strong, pungent, irritating | [4] |
| Density | 0.930 g/mL | [3] |
| Boiling Point | 193 °C | [3] |
| Melting Point | Not available | |
| Solubility | Very slightly soluble in water; freely soluble in ether.[4] | [4] |
| Refractive Index | 1.497 | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available through the NIST WebBook and is a key resource for identifying the characteristic functional groups of the molecule.[5] The most prominent feature is the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) which typically appears in the region of 2050-2150 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound.[6] A notable fragmentation pattern for higher alkyl isothiocyanates like this compound is the loss of an SH radical (M-33 peak).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of alkyl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide.[2][8] The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
Pentylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A desulfurizing agent (e.g., tosyl chloride, di-tert-butyl dicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve pentylamine and a stoichiometric amount of a base like triethylamine in an anhydrous solvent.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
-
Allow the reaction to stir at room temperature for a specified time to form the dithiocarbamate salt intermediate.
-
Cool the reaction mixture again in an ice bath and add the desulfurizing agent portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for the synthesis of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.[9]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of isothiocyanates. Due to the lack of a strong chromophore in many aliphatic isothiocyanates, derivatization is often employed to enhance UV detection.[10]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has been extensively studied for its chemopreventive and therapeutic properties.[11][12] The biological effects of isothiocyanates are largely attributed to their ability to modulate key cellular signaling pathways. It is plausible that this compound shares some of these activities due to the presence of the reactive isothiocyanate group.
Nrf2 Signaling Pathway
Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification responses.[13] By reacting with specific cysteine residues on Keap1, isothiocyanates disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[1]
Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Aberrant NF-κB activation is implicated in various chronic diseases, including cancer. Several isothiocyanates, including PEITC, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[12] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Studies on PEITC have demonstrated its ability to modulate these pathways, often leading to the induction of apoptosis and inhibition of cancer cell growth.[4] PEITC has been shown to activate pro-apoptotic MAPKs (JNK and p38) while inhibiting pro-survival PI3K/Akt signaling in various cancer cell lines.
Caption: Modulation of MAPK and PI3K/Akt pathways by isothiocyanates.
Applications in Drug Development
The ability of isothiocyanates to modulate multiple signaling pathways makes them attractive candidates for drug development, particularly in the area of cancer chemoprevention and therapy.[11] Their pro-apoptotic, anti-proliferative, and anti-inflammatory properties are of significant interest. While much of the research has focused on PEITC and sulforaphane, the study of other isothiocyanates like this compound could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
This compound is a valuable research compound with well-defined chemical and physical properties. While specific biological data for this particular isothiocyanate is still emerging, the extensive research on related compounds, especially PEITC, provides a strong rationale for its investigation as a potential modulator of key cellular signaling pathways involved in health and disease. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this compound and its potential applications in drug discovery and development.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Chemoprevention by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Pentyl isothiocyanate [webbook.nist.gov]
- 6. n-Pentyl isothiocyanate [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Laboratory Synthesis of Pentyl Isothiocyanate
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and efficient methods for the laboratory-scale synthesis of pentyl isothiocyanate. It details two primary synthetic protocols, focusing on the widely utilized dithiocarbamate salt decomposition pathway. This document includes detailed experimental procedures, comparative data, and workflow visualizations to aid researchers in the safe and effective production of this versatile chemical intermediate.
Introduction: The Versatility of Isothiocyanates
Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a significant class of compounds found in nature, notably in cruciferous vegetables where they contribute to the pungent flavor profile.[1] Beyond their natural occurrence, ITCs are valuable intermediates in organic synthesis and drug discovery. They serve as precursors for a wide array of sulfur-containing heterocycles and are employed in bioconjugate chemistry as chemoselective electrophiles.[1][2][3] this compound, a simple alkyl ITC, is a useful building block in these applications.
Historically, the synthesis of ITCs often involved highly toxic reagents like thiophosgene.[2][4] However, modern synthetic chemistry has largely moved towards safer and more general methods. The most prevalent contemporary approach involves the formation of a dithiocarbamate salt from a primary amine, followed by a desulfurization-promoted decomposition to yield the target isothiocyanate.[1][2][5] This guide focuses on two reliable methods that utilize this common pathway, starting from the readily available precursor, pentylamine.
General Synthetic Pathway
The synthesis of this compound from pentylamine proceeds via a two-step, one-pot process. The first step involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate salt in situ. In the second step, a desulfurylating agent is introduced to mediate the decomposition of this salt, eliminating a sulfur-containing byproduct and forming the this compound product.
Experimental Protocols
Two effective protocols for the synthesis of this compound are presented below. The first employs tosyl chloride, a modern and efficient reagent, while the second utilizes lead (II) nitrate, a more traditional but highly reliable method.
Protocol 1: Tosyl Chloride Mediated Synthesis
This method is based on a facile protocol that uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt.[2][6] It is known for its high yields and relatively clean reaction profile.[1]
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pentylamine (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 1.1 eq) to the solution.
-
Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (CS₂, 1.1 eq) dropwise or via syringe pump over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dithiocarbamate salt.[2]
-
Decomposition: Cool the reaction mixture again in an ice bath. Add p-toluenesulfonyl chloride (tosyl chloride, TsCl, 1.2 eq) in one portion.[2] Remove the ice bath and allow the reaction to warm to room temperature, stirring for approximately 30-60 minutes.
-
Workup: Quench the reaction by adding 1 N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like methyl tert-butyl ether (MTBE) or CH₂Cl₂.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
| Reagent/Material | Molar Ratio | Key Role |
| Pentylamine | 1.0 | Starting Material |
| Carbon Disulfide (CS₂) | 1.1 | Thiocarbonyl Source |
| Triethylamine (Et₃N) | 1.1 | Base |
| p-Toluenesulfonyl Chloride | 1.2 | Desulfurylating Agent |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| 1 N Hydrochloric Acid | - | Quenching/Workup |
Table 1: Reagents for Tosyl Chloride Mediated Synthesis.
Protocol 2: Lead (II) Nitrate Mediated Synthesis
This classic procedure, adapted from Organic Syntheses, relies on the precipitation of lead sulfide to drive the decomposition of the dithiocarbamate salt.[7]
Experimental Procedure:
-
Ammonium Dithiocarbamate Formation: In a flask, combine pentylamine (1.0 eq), carbon disulfide (1.5 eq), and ethanol. Cool the mixture to 10-15°C and add concentrated aqueous ammonia (1.25 eq). Stopper the flask, shake occasionally, and let it stand overnight. The intermediate ammonium pentyl-dithiocarbamate will crystallize.[7]
-
Filtration: Filter the crystalline salt, wash with ether, and air dry.
-
Decomposition: Dissolve the dithiocarbamate salt in water in a large round-bottom flask equipped for steam distillation. With constant stirring, add a solution of lead (II) nitrate (Pb(NO₃)₂, 1.2 eq) in water. A heavy black precipitate of lead sulfide (PbS) will form.[7]
-
Purification (Steam Distillation): Immediately begin steam distillation of the mixture. Collect the distillate, which contains the this compound, in a receiver containing a small amount of dilute acid.[7]
-
Final Purification: Separate the oily product layer from the distillate. Dry the oil over anhydrous calcium chloride and purify further by vacuum distillation.[7]
| Reagent/Material | Molar Ratio | Key Role |
| Pentylamine | 1.0 | Starting Material |
| Carbon Disulfide (CS₂) | 1.5 | Thiocarbonyl Source |
| Concentrated Ammonia | 1.25 | Base |
| Lead (II) Nitrate | 1.2 | Desulfurylating Agent |
| Ethanol | - | Solvent |
Table 2: Reagents for Lead (II) Nitrate Mediated Synthesis.
General Laboratory Workflow
The overall process for synthesizing, purifying, and analyzing this compound follows a standard organic chemistry laboratory workflow.
Data Summary
Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Tosyl Chloride) | Protocol 2 (Lead Nitrate) |
| Typical Yield | Good to Excellent (75-97% reported for general method)[1] | Good (74-78% reported for similar aryl ITC)[7] |
| Reagent Toxicity | Tosyl chloride is a lachrymator and irritant. | Lead nitrate is highly toxic and an environmental hazard. |
| Workup/Purification | Standard extraction followed by distillation/chromatography. | Requires isolation of intermediate salt and steam distillation. |
| Procedure | Homogeneous one-pot reaction.[2] | Heterogeneous reaction involving filtration of solids.[7] |
| Byproducts | Soluble tosyl-related byproducts and triethylamine salts. | Insoluble lead sulfide precipitate. |
Table 3: Qualitative Comparison of Synthesis Methods.
Physicochemical and Spectroscopic Data
The following data are crucial for the identification and characterization of the final product, n-pentyl isothiocyanate.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₁NS | [8][9] |
| Molecular Weight | 129.22 g/mol | [8][9] |
| CAS Number | 629-12-9 | [8][9] |
| Appearance | Colorless Oil | |
| Boiling Point | 80°C @ 9 mm Hg | [10] |
| Refractive Index (n²⁵D) | 1.4967 | [10] |
Table 4: Physicochemical Properties of n-Pentyl Isothiocyanate.
| Spectroscopic Data | Characteristic Features |
| IR Spectrum (Gas Phase) | Strong, broad absorption band for the N=C=S asymmetric stretch, typically observed around 2100 cm⁻¹.[8] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 129.[11] Characteristic fragment ion CH₂=NCS⁺ at m/z = 72.[10] Fragment from loss of SH at m/z = 96.[10] |
| ¹H-NMR (CDCl₃) | Signals corresponding to the five-carbon alkyl chain: - Triplet for the terminal CH₃ group. - Multiplets for the four CH₂ groups, with the CH₂ group adjacent to the NCS moiety being the most deshielded. |
| ¹³C-NMR (CDCl₃) | Signal for the N=C=S carbon around 130 ppm. Signals for the five distinct alkyl carbons. |
Table 5: Key Spectroscopic Data for n-Pentyl Isothiocyanate.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. n-Pentyl isothiocyanate [webbook.nist.gov]
- 9. n-Pentyl isothiocyanate [webbook.nist.gov]
- 10. scispace.com [scispace.com]
- 11. n-Pentyl isothiocyanate [webbook.nist.gov]
A Technical Guide to the Natural Sources and Extraction of Pentyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of pentyl isothiocyanate, a volatile bioactive compound found in select natural sources. It details its biosynthesis via the glucosinolate-myrosinase system and outlines comprehensive methodologies for its extraction and analysis, tailored for a scientific audience.
Natural Sources and Biosynthesis
This compound (CH₃(CH₂)₄-NCS) is a secondary metabolite produced by plants belonging to the order Brassicales, which includes the well-known cruciferous vegetables.[1][2] Like other isothiocyanates, it is not present in its active form within intact plant tissue. Instead, it exists as a stable precursor, a glucosinolate.
The formation of this compound is a classic example of an activated plant defense mechanism known as the "glucosinolate-myrosinase system".[3]
-
Precursor: The specific precursor for this compound is glucopentasin (pentyl glucosinolate). Glucosinolates are sulfur-containing glycosides that share a common core structure but differ in their variable side chain (R-group), which is derived from an amino acid.[3][4] For this compound, this R-group is a pentyl chain.
-
Enzymatic Hydrolysis: The enzyme myrosinase (a thioglucosidase) is physically separated from glucosinolates in intact plant cells.[3] When the plant tissue is damaged—through chewing by an herbivore, mechanical chopping, or grinding during extraction—myrosinase comes into contact with the glucosinolates.
-
Formation: In the presence of water, myrosinase cleaves the glucose molecule from the glucosinolate, producing an unstable intermediate aglycone. This aglycone then spontaneously rearranges to form the corresponding isothiocyanate.[5][6] The reaction conditions, particularly pH, are critical; neutral pH strongly favors the formation of isothiocyanates.[6][7] Under acidic conditions or in the presence of specific proteins like the Epithiospecifier Protein (ESP), the pathway can be directed towards the formation of nitriles instead.[5][8]
References
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Pentyl Isothiocyanate: A Technical Guide on the Anticipated Mechanism of Action in Cancer Cells
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of pentyl isothiocyanate (PITC) in cancer cells is limited in publicly available scientific literature. Consequently, this document provides an in-depth technical overview of the well-characterized mechanisms of phenethyl isothiocyanate (PEITC), a structurally similar and extensively studied short-chain isothiocyanate. The information presented herein for PEITC is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the potential, though not yet confirmed, anticancer activities of PITC.
Introduction to Isothiocyanates and this compound
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates. Numerous studies have demonstrated the potent chemopreventive and therapeutic effects of various ITCs, including phenethyl isothiocyanate (PEITC), sulforaphane (SFN), and benzyl isothiocyanate (BITC), against several types of cancer. These compounds are known to modulate multiple signaling pathways involved in carcinogenesis, such as cell cycle progression, apoptosis, and cellular detoxification.
This compound (PITC) is a member of the alkyl isothiocyanate family. While less studied than its arylalkyl counterparts like PEITC, structure-activity relationship studies of ITCs suggest that the alkyl chain length can influence their biological activity. It is anticipated that PITC shares fundamental mechanisms of action with other ITCs, primarily revolving around the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets.
Core Anticancer Mechanisms of Action (Based on PEITC as a Model)
The primary anticancer mechanisms of ITCs like PEITC, and potentially PITC, can be categorized into several key areas: induction of apoptosis, cell cycle arrest, and modulation of cellular signaling pathways, often initiated by the generation of reactive oxygen species (ROS).
Induction of Apoptosis
A hallmark of the anticancer activity of PEITC is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: PEITC treatment has been shown to increase the generation of intracellular ROS. This oxidative stress leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, with PEITC upregulating pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. PEITC has been demonstrated to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the execution of the apoptotic program.
Cell Cycle Arrest
PEITC can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from undergoing mitosis and further proliferation. The key molecular events include:
-
Downregulation of Cyclins and CDKs: PEITC treatment has been correlated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which are essential for the G2/M transition.
-
Modulation of Cell Cycle Checkpoints: The G2/M arrest is also associated with the modulation of checkpoint proteins that monitor the integrity of the genome before cell division.
Key Signaling Pathways Modulated by PEITC
The induction of apoptosis and cell cycle arrest by PEITC is a consequence of its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer.
MAP Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. PEITC has been shown to modulate this pathway in a context-dependent manner, often leading to the activation of pro-apoptotic MAPKs and the inhibition of pro-survival signals.
Caption: PEITC modulates the MAPK signaling pathway to promote apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. PEITC has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
Pentyl Isothiocyanate: A Technical Guide for Researchers
An In-depth Technical Guide on Pentyl Isothiocyanate for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, and explores its potential biological activities and mechanisms of action within the broader context of the isothiocyanate class of compounds. Given the limited specific research on this compound, this document leverages data from structurally related and well-studied isothiocyanates to project its potential therapeutic applications, particularly in oncology.
Core Properties of this compound
This compound, also known as 1-isothiocyanatopentane, is an aliphatic isothiocyanate.[1] Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 629-12-9 | [1] |
| Molecular Formula | C6H11NS | [1] |
| Molecular Weight | 129.22 g/mol | [1] |
| Alternate Names | 1-isothiocyanatopentane, n-Amyl isothiocyanate | |
| Application Note | Stated for use in proteomics research. | [1] |
Biological Activity and Potential Therapeutic Applications
While direct studies on the biological effects of this compound are not extensively available in public literature, the broader class of isothiocyanates has been the subject of significant research, particularly for their anti-cancer properties. Compounds such as phenethyl isothiocyanate (PEITC) and sulforaphane are well-documented to exhibit potent anti-neoplastic activity. The biological activities of these related compounds provide a strong basis for predicting the potential of this compound in drug development.
Isothiocyanates are known to exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), arresting the cell cycle, and modulating key signaling pathways involved in cancer progression.
Anticipated Anti-Cancer Activity
Based on the activities of other aliphatic and aromatic isothiocyanates, this compound is anticipated to exhibit antiproliferative effects against various cancer cell lines. For instance, PEITC has demonstrated dose-dependent growth inhibition in pancreatic and non-small cell lung cancer cells.[2][3] The IC50 values for PEITC in various cancer cell lines are presented in the table below, offering a potential benchmark for future studies on this compound.
| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) |
| Phenethyl isothiocyanate (PEITC) | L9981 (non-small cell lung cancer) | 9.7[2] |
| Benzyl isothiocyanate (BITC) | L9981 (non-small cell lung cancer) | 5.0[2] |
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells | ~7[3] |
| Phenethyl isothiocyanate (PEITC) | SKOV-3 (ovarian cancer) | 27.7[4] |
| Phenethyl isothiocyanate (PEITC) | OVCAR-3 (ovarian cancer) | 23.2[4] |
| Phenethyl isothiocyanate (PEITC) | MDA-MB-231 (breast cancer) | 7.2[4] |
| Phenethyl isothiocyanate (PEITC) | MCF-7 (breast cancer) | 10.6[4] |
Mechanisms of Action: Key Signaling Pathways
Isothiocyanates influence a number of critical signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of oxidative stress and the modulation of key regulatory proteins.
Induction of Apoptosis and Cell Cycle Arrest
PEITC has been shown to induce G2/M phase cell cycle arrest and apoptosis in pancreatic cancer cells.[3] This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL and the upregulation of pro-apoptotic proteins such as Bak.[3] It is plausible that this compound could trigger similar apoptotic pathways.
Modulation of MAP Kinase Pathways
Dietary isothiocyanates are known to induce apoptosis through a c-Jun N-terminal kinase (JNK)-dependent mechanism.[5] PEITC activates JNK by suppressing its dephosphorylation, leading to sustained JNK signaling and subsequent apoptosis.[5]
Caption: Projected modulation of the JNK signaling pathway by this compound.
Regulation of STAT3 Signaling
Signal transducer and activator of transcription 3 (STAT3) is another target of isothiocyanates. PEITC has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the leptin signaling pathway, which leads to the activation of JAK2/STAT3 signaling.[6][7]
References
- 1. scbt.com [scbt.com]
- 2. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl isothiocyanate activates leptin signaling and decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of pentyl isothiocyanate in different solvents
An In-depth Technical Guide on the Solubility and Stability of Pentyl Isothiocyanate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents. A thorough understanding of these properties is critical for the effective design of experimental protocols, formulation development, and ensuring the reproducibility of scientific findings. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar isothiocyanates to provide reliable estimations.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reaction kinetics, and suitability for various analytical techniques. This compound's structure, which includes a five-carbon alkyl chain and a reactive isothiocyanate group, dictates its solubility profile. The nonpolar pentyl group suggests good solubility in organic solvents, while the polar isothiocyanate group allows for some interaction with more polar media. Generally, isothiocyanates are characterized as hydrophobic compounds.[1][2]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table summarizes expected solubility based on the properties of other isothiocyanates, such as 2-phenylethyl isothiocyanate (PEITC).[3] It is generally expected that this compound will be soluble in a range of common organic solvents.
| Solvent | Chemical Formula | Expected Solubility of this compound | Temperature (°C) | Notes |
| Water | H₂O | Low | 20 | Isothiocyanates generally have limited solubility in water. For instance, the experimental solubility of PEITC is 110 mg/L.[3] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Isothiocyanates like PEITC are soluble in ethanol at concentrations around 30 mg/mL.[3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | PEITC is reported to be soluble in DMSO at approximately 30 mg/mL.[3] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified | Similar to DMSO, PEITC shows solubility around 30 mg/mL in DMF.[3] |
| Acetonitrile | CH₃CN | Soluble | Not Specified | Acetonitrile is a common solvent for isothiocyanates and is used in HPLC analysis.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Dichloromethane is frequently used for the extraction of isothiocyanates from aqueous solutions.[4][5] |
| Hexane | C₆H₁₄ | Soluble | Not Specified | As a nonpolar solvent, hexane is expected to readily dissolve the nonpolar pentyl chain of the molecule. |
Experimental Protocol for Solubility Determination
A widely accepted method for determining the solubility of a compound is the saturation shake-flask method, followed by quantitative analysis.[3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent
-
Glass vials with tight-sealing caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Sample Clarification: After the incubation period, cease agitation and allow the vial to stand for undissolved solids to settle. For a more complete separation, centrifuge the vial.[3]
-
Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.[3]
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification by HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination.
Stability of this compound
The stability of isothiocyanates is a critical consideration, as they are reactive compounds susceptible to degradation.[1][2] Factors such as pH, temperature, and the presence of nucleophiles can significantly impact their stability.[6][7]
Factors Affecting Stability
-
Aqueous Media: Isothiocyanates are generally unstable in aqueous media.[5][7] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, which can lead to degradation.[7] The degradation of isothiocyanates in aqueous solutions is often more rapid in buffers compared to deionized water.[5][7]
-
pH: The pH of the solution plays a crucial role in the stability of isothiocyanates. For instance, the conversion of precursor glucosinolates to isothiocyanates is often optimal at neutral pH (around 7.0).[4] At acidic or basic conditions, the stability can decrease, and alternative reaction products may form.[4]
-
Temperature: Higher temperatures can accelerate the degradation of isothiocyanates.[6] Thermal degradation of allyl isothiocyanate in aqueous solution at 100°C has been shown to produce a variety of breakdown products.[8]
-
Organic Solvents: Isothiocyanates are generally more stable in organic solvents compared to aqueous solutions. Solvents like acetonitrile are known to provide a relatively stable environment for these compounds.[4]
Stability Data of Related Isothiocyanates
The following table summarizes findings on the stability of various isothiocyanates, which can serve as a guide for handling this compound.
| Isothiocyanate | Medium | Conditions | Observations |
| Allyl Isothiocyanate | Aqueous Solution | 100°C, 1 hour | Degradation into multiple products including diallyl sulfide and N,N'-diallylthiourea was observed.[8] |
| Various ITCs | Nutrient Broth | 37°C, anaerobic | A sharp decline in concentration was observed within 8 hours, indicating short half-lives in nutrient-rich aqueous media.[5] |
| Various ITCs | pH 7.0 Buffers | 37°C, anaerobic | The decline of isothiocyanates was more rapid in buffers (citrate phosphate, PBS, Tris-Cl) than in deionized water.[5] |
| Iberin | Aqueous vs. Organic Solvents | Not Specified | Iberin is less stable in aqueous environments and in alcohols (methanol, ethanol) compared to acetonitrile.[4] |
Experimental Protocol for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
Objective: To determine the degradation kinetics of this compound in a specific solvent under defined conditions.
Materials:
-
This compound
-
Selected solvent or buffer
-
Incubator or water bath
-
Autosampler vials
-
Analytical instrument (GC-MS or HPLC)
-
Internal standard (optional but recommended)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation: In a series of vials, add the desired solvent or buffer.
-
Spike each vial with a known amount of the this compound stock solution to achieve the target initial concentration. If using an internal standard, add it at this stage.
-
Incubation: Place the vials in an incubator set to the desired temperature.
-
Time-Course Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Reaction Quenching (if necessary): Stop the degradation reaction, for example, by flash-freezing or by adding a quenching agent.
-
Sample Extraction: If the sample is in an aqueous medium, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) to isolate the remaining this compound.[5]
-
Analysis: Analyze the samples by GC-MS or HPLC to quantify the concentration of this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.
Caption: Workflow for Stability Assessment.
Conclusion and Recommendations
This compound is expected to exhibit good solubility in a range of organic solvents but limited solubility in water. Its stability is a critical factor to consider, particularly in aqueous and/or heated conditions where degradation can be significant. For optimal results in research and development, it is recommended to:
-
Use organic solvents such as acetonitrile or dichloromethane for preparing stock solutions and for extractions.
-
Minimize exposure to aqueous environments, especially at neutral to high pH and elevated temperatures, if the integrity of the compound is to be maintained.
-
When working in aqueous media, conduct experiments promptly after sample preparation and consider using buffered solutions at a pH that favors stability.
-
For quantitative studies, it is advisable to perform preliminary stability tests under the specific experimental conditions to be employed.
References
- 1. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pentyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for pentyl isothiocyanate, a compound of interest in various chemical and pharmaceutical research fields. The document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for obtaining such data.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | t | 2H | H-1 |
| ~1.70 | p | 2H | H-2 |
| ~1.40 | m | 2H | H-3 |
| ~1.35 | m | 2H | H-4 |
| ~0.92 | t | 3H | H-5 |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~128.5 | -N=C=S |
| ~47.0 | C-1 |
| ~30.0 | C-2 |
| ~28.5 | C-3 |
| ~22.0 | C-4 |
| ~13.8 | C-5 |
Note on the Isothiocyanate Carbon Signal: The carbon of the isothiocyanate group (-N=C=S) often presents a challenge in ¹³C NMR spectroscopy. Due to quadrupolar broadening from the adjacent ¹⁴N nucleus and the molecule's structural flexibility, this signal is frequently very broad and of low intensity, sometimes to the point of being "nearly silent" or difficult to observe in a standard spectrum.[1]
Infrared (IR) Spectroscopy
The following table summarizes the characteristic absorption bands observed in the gas-phase IR spectrum of n-pentyl isothiocyanate.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 2185-2080 | Very Strong, Broad | -N=C=S asymmetric stretching |
| 1465 | Medium | CH₂ bending (scissoring) |
| 1380 | Medium | CH₃ bending (umbrella) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by several key fragments. The data presented is based on electron ionization (EI) mass spectrometry.[3][4]
| m/z | Relative Intensity | Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | Moderate | [M-SH]⁺ |
| 72 | High | [CH₂NCS]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer.
-
Acquire the ¹³C NMR spectrum, potentially requiring a larger number of scans to observe all carbon signals, especially the isothiocyanate carbon.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
References
Pentyl Isothiocyanate: A Technical Guide to Safety and Handling for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of pentyl isothiocyanate, including its known physical, chemical, and toxicological properties.
This compound (CAS RN: 629-12-9), also known as n-amyl isothiocyanate, is a colorless liquid with the molecular formula C6H11NS.[1][2][3] This organosulfur compound belongs to the isothiocyanate family, which is recognized for a range of biological activities.[4] While research into the specific applications of this compound is ongoing, related compounds have been investigated for their potential therapeutic properties.[4] This guide provides a comprehensive overview of the safety data and handling precautions necessary for the use of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The available data is summarized in the table below. It is important to note that some values are calculated or estimated and should be used as a guide.
| Property | Value | Reference |
| Molecular Formula | C6H11NS | [1][5] |
| Molecular Weight | 129.22 g/mol | [3][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.930 g/mL | [1][2] |
| Boiling Point | 193 °C | [2] |
| 117 - 119 °C @ 70mmHg | [1] | |
| Refractive Index | 1.497 | [2] |
| logPoct/wat | 2.279 (Crippen Calculated) | [6] |
| Water Solubility (log10WS) | -2.27 (Crippen Calculated) | [6] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe burns to the skin, eyes, and respiratory tract.[1] It is also described as a lachrymator, a substance that causes tearing.[1]
Acute Health Effects: [1]
-
Eye: Causes severe eye burns and is a lachrymator.
-
Skin: Harmful if absorbed through the skin; causes skin burns.
-
Ingestion: Harmful if swallowed; causes gastrointestinal tract burns.
-
Inhalation: Harmful if inhaled; causes chemical burns to the respiratory tract.
Chronic Health Effects: Information on the chronic health effects of this compound is not readily available.[1]
LD50/LC50: Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) data for this compound are not available.[1]
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and a safety shower should be readily accessible in the work area.[1]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to minimize exposure risk.
| PPE Category | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles and a face shield. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin contact. | [1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [1] |
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial.[1]
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [1] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [1] |
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store in a designated corrosives area.[1]
-
The material is moisture-sensitive and should be stored under a nitrogen atmosphere.[1]
-
Incompatible materials to avoid include bases, amines, and strong oxidizing agents.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste disposal should be handled by a licensed professional waste disposal service.
Experimental Protocols and Biological Activity
Detailed experimental protocols specifically for this compound are not widely published. However, research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), provides insights into potential experimental designs and biological activities. Isothiocyanates are known to be investigated for their anticancer properties, which are attributed to mechanisms including the induction of apoptosis and inhibition of cell cycle progression.[4]
A general protocol for assessing the anti-inflammatory activity of an isothiocyanate might involve a nitric oxide (NO) synthase inhibition assay.[4] This in vitro assay measures the ability of the compound to inhibit the production of NO, a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4]
Signaling Pathways
The biological effects of isothiocyanates are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, research on other isothiocyanates points to several key mechanisms. Isothiocyanates are known to modulate pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[7][8]
One of the well-studied mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1.[9] Electrophilic compounds like isothiocyanates can react with Keap1, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.[9][10]
Visualizing Workflows and Pathways
To aid in the practical application of this safety information and to conceptualize the compound's potential biological interactions, the following diagrams are provided.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. n-Pentyl isothiocyanate [webbook.nist.gov]
- 6. n-Pentyl isothiocyanate (CAS 629-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Pentyl Isothiocyanate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl isothiocyanate (PITC), an organosulfur compound, is a member of the isothiocyanate (ITC) family, which is recognized for a wide range of potential therapeutic effects. While research on PITC is still in its early stages, the extensive body of evidence for structurally similar ITCs, such as phenethyl isothiocyanate (PEITC), provides a strong rationale for investigating PITC's potential as a therapeutic agent. This technical guide synthesizes the current understanding of the potential therapeutic effects of PITC, drawing parallels from well-studied ITCs. It covers the core mechanisms of action, including anticancer, anti-inflammatory, and neuroprotective properties, and provides an overview of the key signaling pathways involved. This document also presents available quantitative data and outlines general experimental protocols to guide future research and development efforts in this promising area.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates when these vegetables are chopped or chewed.[1] A growing body of research has highlighted the significant health benefits associated with ITC consumption, including a reduced risk of chronic diseases such as cancer.[1] While phenethyl isothiocyanate (PEITC) and sulforaphane are the most extensively studied ITCs, this compound (PITC) represents an emerging area of interest due to its structural similarities to these well-characterized compounds. This guide provides a comprehensive overview of the anticipated therapeutic potential of PITC, based on the established bioactivities of other ITCs.
Core Mechanisms and Therapeutic Potential
The therapeutic effects of ITCs are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation and survival.
Anticancer Effects
ITCs, including PEITC, have demonstrated potent anticancer activities through multiple mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and suppression of metastasis.[1][2] These effects are often mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[3][4] Furthermore, ITCs can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[5]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer. ITCs have been shown to exert significant anti-inflammatory effects.[6] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7][8] By inhibiting NF-κB, ITCs can reduce the expression of pro-inflammatory cytokines and enzymes.[8][9] Studies on 5-methylthiothis compound, a compound structurally similar to PITC, have shown that it can inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[10]
Neuroprotective Effects
Emerging evidence suggests that ITCs may have neuroprotective properties.[11] Their ability to cross the blood-brain barrier allows them to exert their effects in the central nervous system.[11] The primary mechanism of neuroprotection is believed to be the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13] By activating Nrf2, ITCs can help protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.[11]
Key Signaling Pathways
The therapeutic potential of PITC is likely mediated through its interaction with several critical signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of protective genes.[12][13][14][15]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ITCs can inhibit this pathway at multiple levels, including the prevention of IκB degradation.[7][8][9]
MAPK Signaling Pathway
The MAPK signaling pathways are involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPK pathways can have pro- or anti-tumorigenic effects depending on the cellular context. ITCs have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic pathways (e.g., JNK and p38) and the inhibition of pro-survival pathways (e.g., ERK).[3][4][16]
Quantitative Data
Quantitative data for PITC is currently limited. The following tables summarize relevant data for PEITC and other ITCs, which can serve as a reference for future studies on PITC. It is important to note that IC50 values can vary significantly between studies due to differences in cell lines and experimental conditions.
Table 1: In Vitro Anticancer Activity of Phenethyl Isothiocyanate (PEITC)
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| OVCAR-3 | Ovarian Cancer | 23.2 | Cytotoxicity, Apoptosis Induction |
| T24 | Bladder Cancer | Not specified | Inhibition of cell viability |
| LNCaP | Prostate Cancer | 7 | Inhibition of cell proliferation, G2/M arrest |
| GBM 8401 | Glioblastoma | Not specified | Decreased cell viability |
Table 2: Anti-inflammatory Activity of Isothiocyanates
| Compound | Model | Key Findings |
| 5-methylthiothis compound | LPS/ATP-stimulated macrophages and astrocytes | Decreased release of IL-1β and IL-6, prevented NLRP3 inflammasome formation.[10] |
| Phenethyl isothiocyanate (PEITC) | LPS-stimulated macrophages | Decreased expression of COX-2, iNOS, IL-6, and TNF-α.[13][15] |
| Synthetic ITCs | HT-29-N9 human colon cancer cells | Suppressed NF-κB-mediated pro-inflammatory gene transcription.[7][9] |
Experimental Protocols
Detailed experimental protocols for PITC are not yet established. The following provides a general framework for key experiments based on methodologies used for other ITCs.
General Experimental Workflow
Synthesis of this compound
PITC can be synthesized from pentylamine using various established methods for isothiocyanate synthesis. A common approach involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by decomposition of the salt to the isothiocyanate.
In Vitro Cell-Based Assays
-
Cell Culture: Select appropriate cancer cell lines, inflammatory cell models (e.g., macrophages), or neuronal cell lines.
-
Cell Viability Assay (e.g., MTT): To determine the cytotoxic effects of PITC and calculate the IC50 value.
-
Apoptosis Assays: Use techniques like flow cytometry with Annexin V/propidium iodide staining or western blotting for caspase activation to assess the induction of apoptosis.
-
Western Blot Analysis: To investigate the effect of PITC on the protein expression and phosphorylation status of key signaling molecules in the Nrf2, NF-κB, and MAPK pathways.
-
Quantitative Real-Time PCR (qPCR): To measure the effect of PITC on the mRNA expression of target genes.
In Vivo Animal Studies
-
Animal Models: Utilize appropriate animal models of cancer (e.g., xenograft models), inflammation (e.g., LPS-induced inflammation), or neurodegeneration.
-
Drug Administration: Administer PITC to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth, inflammatory markers, or behavioral outcomes to assess the therapeutic efficacy of PITC.
-
Toxicology Studies: Conduct preliminary toxicology studies to determine the safety profile of PITC.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic effects of this compound is currently sparse, the extensive research on structurally similar isothiocyanates, particularly PEITC, provides a strong foundation for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. Future research should focus on validating these anticipated effects of PITC through rigorous in vitro and in vivo studies. Key areas of investigation include determining its IC50 values in various cancer cell lines, elucidating its precise mechanisms of action on key signaling pathways, and evaluating its efficacy and safety in relevant animal models. The development of detailed experimental protocols and the generation of robust quantitative data will be crucial for advancing PITC towards potential clinical applications.
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-methylthiothis compound, a Sulforaphane Analogue, Inhibits Pro-inflammatory Cytokines by Regulating LPS/ATP-mediated NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Pentyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential biological activities, including chemopreventive and antimicrobial properties. Accurate and precise quantification of this compound is crucial for research into its pharmacokinetic profile, mechanism of action, and potential therapeutic applications.
These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be applicable to various sample matrices, including biological fluids and plant extracts.
Analytical Methods Overview
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio, providing high selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity and interaction with a stationary phase. While this compound does not possess a strong chromophore for UV detection, derivatization with a UV-active compound or the use of a mass spectrometer as a detector (LC-MS) can overcome this limitation. LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are based on established methods for similar isothiocyanates and serve as a benchmark for method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound in organic extracts from plant materials or other matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous matrix into an organic solvent.
-
Materials:
-
Sample containing this compound
-
Dichloromethane (CH₂Cl₂) or Hexane, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add 2 mL of dichloromethane.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction (steps 1-4) twice more with fresh dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of dichloromethane or other suitable solvent for GC-MS analysis.[1]
-
Transfer the reconstituted sample to a GC vial.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Ramp: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and identification of characteristic ions.
-
Quantification Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 129 [M]+, 72 [CH2NCS]+, and 58 [NCS]+).
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the same solvent as the final sample extract, covering the expected concentration range.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for this compound Quantification by GC-MS.
Protocol 2: Quantification of this compound by HPLC with Pre-Column Derivatization
This protocol is suitable for samples where higher sensitivity is required or when GC-MS is not available. It employs derivatization with phenyl isothiocyanate (PITC) to enhance UV detection.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from biological samples (e.g., plasma, serum) that can interfere with the analysis.
-
Materials:
-
Biological sample (e.g., plasma)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of the biological sample in a 1.5 mL centrifuge tube, add 300 µL of chilled acetonitrile.[2]
-
Vortex the tube for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
-
2. Pre-Column Derivatization with Phenyl Isothiocyanate (PITC)
-
Objective: To react this compound with PITC to form a phenylthiourea derivative with strong UV absorbance.
-
Materials:
-
Sample supernatant from the previous step
-
Phenyl isothiocyanate (PITC) solution (e.g., 5% in acetonitrile)
-
Triethylamine (TEA) solution (e.g., 5% in acetonitrile)
-
Heating block or water bath
-
Nitrogen evaporator
-
HPLC vials with inserts
-
-
Procedure:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 20 µL of TEA solution and 20 µL of PITC solution.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
-
Transfer the reconstituted sample to an HPLC vial.
-
3. HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Linear gradient to 10% B
-
26-30 min: Hold at 10% B for column re-equilibration.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
4. Calibration and Quantification
-
Prepare a series of standard solutions of this compound and subject them to the same derivatization procedure as the samples.
-
Analyze the derivatized standards using the same HPLC method.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: Workflow for this compound Quantification by HPLC.
Potential Signaling Pathways of Isothiocyanates
While the specific signaling pathways modulated by this compound are not extensively studied, research on structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC), provides valuable insights into its potential biological activities.
1. Induction of Apoptosis via the JNK Pathway
PEITC has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This is achieved by suppressing the dephosphorylation of JNK, leading to its sustained activation and the subsequent induction of apoptotic signaling.[3]
Caption: Hypothesized Induction of Apoptosis by this compound.
2. Cell Cycle Arrest
PEITC can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[4][5] This is often associated with the downregulation of key cell cycle regulatory proteins such as Cdk1 and cyclin B1.[4] By halting the cell cycle, ITCs can prevent the proliferation of cancer cells.
Caption: Hypothesized Cell Cycle Arrest by this compound.
3. Modulation of Leptin Signaling
PEITC has been found to activate the leptin signaling pathway by inhibiting protein tyrosine phosphatase 1B (PTP1B).[6] PTP1B is a negative regulator of the leptin receptor-associated Janus kinase 2 (JAK2).[6] Inhibition of PTP1B leads to increased phosphorylation of JAK2 and the downstream signal transducer and activator of transcription 3 (STAT3), which can result in decreased food intake.[6][7]
Caption: Hypothesized Modulation of Leptin Signaling by this compound.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various matrices. The choice between GC-MS and HPLC will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The information on potential signaling pathways, based on studies of related isothiocyanates, offers a starting point for investigating the biological effects of this compound. It is important to note that these pathways are hypothesized for this compound and require experimental validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethyl isothiocyanate induces apoptotic signaling via suppressing phosphatase activity against c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenethyl isothiocyanate activates leptin signaling and decreases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pentyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of pentyl isothiocyanate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are synthesized from established practices for isothiocyanate analysis and are intended to guide researchers in developing and validating their own analytical methods.
Introduction
This compound is a naturally occurring organosulfur compound found in some cruciferous vegetables. Isothiocyanates, in general, are of significant interest to the scientific community due to their potential biological activities. Accurate and reliable quantification of specific isothiocyanates like this compound is crucial for research in nutrition, pharmacology, and drug development. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.
Experimental Protocols
Sample Preparation
The effective extraction of this compound from a sample matrix is a critical step to prevent analyte loss and decomposition.[1] For plant-based samples, the following protocol is recommended to ensure the enzymatic hydrolysis of precursor glucosinolates to isothiocyanates.
2.1.1. Materials and Reagents
-
Dichloromethane (CH₂Cl₂) or n-hexane, HPLC grade[2]
-
McIlvaine buffer (0.2 M Na₂HPO₄, 0.1 M citric acid), pH 7.0[3]
-
Sodium sulfate (anhydrous)
-
Syringe filters (0.45 µm)
-
Freeze-dryer
-
Centrifuge
-
Rotary evaporator
2.1.2. Extraction from Plant Material
-
To prevent enzymatic degradation, immediately freeze-dry plant samples at -20°C or flash-freeze with liquid nitrogen.[1]
-
Homogenize 1 gram of the dried tissue.
-
Add 20 mL of McIlvaine buffer (pH 7.0) to the homogenized tissue.[3]
-
Incubate the mixture in a water bath for 3 hours at 45 ± 3 °C to facilitate the enzymatic hydrolysis of glucosinolates.[3]
-
After incubation, add 30 mL of dichloromethane to the mixture.[3]
-
Stir the mixture for 15 minutes and then filter using a Buchner funnel.[3]
-
Perform a secondary extraction of the solid residue with an additional 40 mL of dichloromethane.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness at 35°C under vacuum using a rotary evaporator.[3]
-
Reconstitute the dried extract in 1 mL of dichloromethane or n-hexane for GC-MS analysis.[3]
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.[4]
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound.
2.2.1. Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) is to be used.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) or Restek Rtx-5MS (30 m x 0.25 mm x 0.25 µm)[3] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless[3] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |
| Oven Temperature Program | Initial temperature of 50°C for 5 min, ramp up to 110°C at 5°C/min, then ramp up to 300°C at 20°C/min and hold for 3.5 min. An alternative program is an initial temperature of 35°C for 5 min, then an increase to 210°C at 8°C/min, and hold for 10 min.[3] |
2.2.3. Mass Spectrometer Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230-255°C[3] |
| Transfer Line Temperature | 240-270°C[3] |
| Mass Scan Range | 35-550 m/z[3] |
| Quantification Mode | Selective Ion Monitoring (SIM) of characteristic ions. |
Data Presentation
Mass Spectral Data
This compound has a molecular weight of 129.223 g/mol and the chemical formula C₆H₁₁NS.[5][6] The mass spectrum of this compound is characterized by several key fragments that can be used for its identification and quantification.
| Parameter | Value/Description |
| Molecular Ion [M]⁺ | m/z 129 |
| Characteristic Fragment 1 | m/z 72 (corresponding to the [CH₂NCS]⁺ ion)[7] |
| Characteristic Fragment 2 | m/z 96 (corresponding to the loss of SH from the molecular ion)[7] |
| Other Alkyl Isothiocyanate Fragments | Alkyl isothiocyanates can also exhibit a fragment at m/z 59 ([NCSH]⁺).[7] |
Quantitative Parameters
The limits of detection (LOD) and quantification (LOQ) are crucial for method validation. While specific LOD and LOQ values for this compound were not found in the provided search results, data for a related compound, phenethyl isothiocyanate (PEITC), can provide a general reference.
| Compound | LOD | LOQ |
| Phenethyl isothiocyanate (PEITC) | 10.6 ng/mL (0.065 µM)[4] | 32 ng/mL (0.196 µM)[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a solid sample matrix.
Caption: Experimental workflow for this compound analysis.
Formation of Isothiocyanates
This compound is formed from its precursor, a glucosinolate, through enzymatic hydrolysis. This process is a prerequisite for the extraction and analysis from natural sources.
Caption: Formation of isothiocyanates from glucosinolates.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. n-Pentyl isothiocyanate [webbook.nist.gov]
- 6. n-Pentyl isothiocyanate [webbook.nist.gov]
- 7. scispace.com [scispace.com]
Application Note: HPLC Method for the Separation of Pentyl Isothiocyanate Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentyl isothiocyanates are organosulfur compounds that, like other isothiocyanates (ITCs), are of significant interest due to their potential biological activities, including chemopreventive properties. Isothiocyanates are often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1] The pentyl group can exist as various structural isomers (e.g., n-pentyl, isopentyl, neopentyl) and can also contain chiral centers, leading to enantiomeric pairs. The separation and quantification of these isomers are crucial for understanding their individual biological effects, metabolism, and for the quality control of natural product extracts or synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of isothiocyanates.[2] This application note details a proposed HPLC method for the separation of pentyl isothiocyanate isomers, including considerations for both structural isomers and enantiomers.
Challenges in the HPLC analysis of isothiocyanates include their potential instability and the absence of strong chromophores, which can complicate their detection.[2] To address these issues, methods may involve derivatization to improve UV absorbance or the use of mass spectrometry for sensitive and selective detection.[2][3] Furthermore, issues with solubility and potential precipitation in the chromatographic system can be mitigated by elevating the column temperature.[4][5]
This document provides a detailed protocol for a reversed-phase HPLC method suitable for separating common this compound isomers and discusses the adaptation of the method for chiral separations.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Methanol (MeOH, HPLC grade), Ethanol (EtOH, HPLC grade), n-Hexane (HPLC grade).
-
Standards: Analytical standards of n-pentyl isothiocyanate, isothis compound, and other relevant this compound isomers. If not commercially available, synthesis may be required.[6][7]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Instrumentation and Chromatographic Conditions
For Separation of Structural Isomers (e.g., n-pentyl vs. isothis compound):
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can be used for more sensitive and specific detection.
-
Stationary Phase: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C to improve solubility and peak shape.[4][5]
-
Detection Wavelength: UV detection at 245 nm.
-
Injection Volume: 10 µL.
For Chiral Separation of Enantiomers:
-
HPLC System: Same as above.
-
Stationary Phase: A chiral stationary phase (CSP), such as an amylose-based column (e.g., CHIRALPAK IH-3, 250 mm x 4.6 mm, 3 µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol, or pure Ethanol. The exact ratio should be optimized for the specific isomers.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection Wavelength: UV detection at 245 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each this compound isomer in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition to achieve a final concentration in the range of 1-100 µg/mL.
-
Sample Preparation: For samples from natural product extracts, a solvent extraction (e.g., with dichloromethane) followed by evaporation and reconstitution in acetonitrile is a common procedure.[9][10] The final sample should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical Chromatographic Data for Separation of Structural Isomers on a C18 Column
| Isomer | Retention Time (min) | Peak Asymmetry | Theoretical Plates | Resolution (Rs) |
| Neothis compound | 8.5 | 1.1 | 15000 | - |
| Isothis compound | 9.8 | 1.2 | 14500 | 3.1 |
| n-Pentyl isothiocyanate | 11.2 | 1.1 | 16000 | 3.5 |
Table 2: Hypothetical Chromatographic Data for Chiral Separation on an Amylose-Based CSP
| Enantiomer | Retention Time (min) | k' (Retention Factor) | α (Selectivity Factor) | Resolution (Rs) |
| (R)-sec-Pentyl isothiocyanate | 12.3 | 3.1 | - | - |
| (S)-sec-Pentyl isothiocyanate | 14.1 | 3.7 | 1.19 | 2.1 |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound isomers.
Conclusion
The proposed HPLC methods provide a robust framework for the separation and analysis of this compound isomers. For structural isomers, a reversed-phase C18 column with a water/acetonitrile gradient at an elevated temperature is recommended. For the separation of enantiomers, a chiral stationary phase, such as an amylose-based column, with an isocratic mobile phase is effective. The specific conditions, particularly the mobile phase composition and gradient, may require optimization to achieve baseline separation for all isomers of interest. The use of a mass spectrometer as a detector can significantly enhance the sensitivity and specificity of the analysis.
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. mdpi.com [mdpi.com]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application of Pentyl Isothiocyanate in Food Preservation: A Detailed Overview for Researchers and Scientists
Application Note AP-PENTYL-FP-2512
Introduction
Pentyl isothiocyanate, an organosulfur compound belonging to the isothiocyanate (ITC) family, has garnered interest for its potential applications in food preservation. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables like mustard, cabbage, and broccoli, and are known for their potent antimicrobial and antifungal properties. While research has extensively covered isothiocyanates such as phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC), specific data on this compound is emerging. This document provides a comprehensive overview of the known applications of this compound and its close structural analogs in food preservation, detailing its mechanism of action, antimicrobial efficacy, and relevant experimental protocols.
This compound's precursor, 4-pentenyl isothiocyanate, is recognized as a flavoring agent in the food industry and has been granted Generally Recognized as Safe (GRAS) status by the FDA.[1][2] Its presence has been identified in various Brassica vegetables, and it has demonstrated antibacterial activity.[3][4] This suggests its potential as a natural food preservative, capable of inhibiting the growth of common foodborne pathogens and spoilage microorganisms.
Antimicrobial and Antifungal Properties
Isothiocyanates, as a class of compounds, exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[5][6][7] Aromatic isothiocyanates like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are often reported to be more potent antimicrobial agents than their aliphatic counterparts.[5] The antimicrobial efficacy of isothiocyanates is attributed to their ability to disrupt microbial cell membranes, interfere with cellular metabolism, and induce oxidative stress.[8][9]
While specific quantitative data for this compound against a wide array of foodborne pathogens is not as extensively documented as for other ITCs, the existing evidence and the known activities of its analogs suggest significant potential. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various isothiocyanates against common foodborne bacteria and fungi, providing a comparative context for the potential efficacy of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Various Isothiocyanates against Foodborne Bacteria
| Isothiocyanate | Microorganism | MIC | Reference |
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 µg/mL | [10] |
| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 µg/mL | [10] |
| Phenethyl isothiocyanate (PEITC) | Vibrio parahaemolyticus | 100 µg/mL | |
| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus | 1 mmol/L | [11] |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25–5 µg/mL | [12] |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50–200 µg/mL | [12] |
Table 2: Minimum Inhibitory Concentration (MIC) and EC50 Values of Various Isothiocyanates against Food Spoilage Fungi
| Isothiocyanate | Microorganism | MIC / EC50 | Reference |
| Allyl isothiocyanate (AITC) | Candida albicans | 0.125 mg/ml | [8] |
| Allyl isothiocyanate (AITC) | Botrytis cinerea | 0.18 mg/ml air (EC50) | [13] |
| Allyl isothiocyanate (AITC) | Alternaria alternata | 0.44 mg/ml air (EC50) | [13] |
| Allyl isothiocyanate (AITC) | Rhizopus stolonifer | 0.29 mg/ml air (EC50) | [13] |
| Allyl isothiocyanate (AITC) | Geotrichum candidum | 0.43 mg/ml air (EC50) | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]
Materials:
-
This compound (or other ITC) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except for the negative control) with 100 µL of the standardized microbial suspension.
-
Include a positive control (broth with microbial inoculum, no ITC) and a negative control (broth only).
-
Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where no growth is observed.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15][16]
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto the surface of an appropriate agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Mechanism of Action and Signaling Pathways
The antimicrobial action of isothiocyanates is multifaceted. A primary mechanism involves the disruption of the microbial cell membrane integrity.[3][18] This leads to leakage of intracellular components and ultimately cell death.[10] Furthermore, ITCs can penetrate the cell and react with intracellular nucleophiles, such as the sulfhydryl groups of enzymes, leading to their inactivation and the disruption of essential metabolic pathways.[12]
Another significant mechanism is the induction of oxidative stress within the microbial cell. Isothiocyanates can lead to the generation of reactive oxygen species (ROS).[8][19][20] This increase in ROS can damage cellular components like DNA, proteins, and lipids, contributing to cell death. In fungi, this oxidative stress can trigger signaling pathways like the high osmolarity glycerol (HOG) pathway, which is involved in the stress response.[21][22]
Mandatory Visualizations
References
- 1. ulprospector.com [ulprospector.com]
- 2. 4-Pentenyl isothiocyanate | C6H9NS | CID 87436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-pentenyl isothiocyanate, 18060-79-2 [thegoodscentscompany.com]
- 5. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay [mdpi.com]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial and Biofilm Production Inhibition Activity of Thymus vulgaris L. Essential Oil against Salmonella spp. Isolates from Reptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Glucosinolate-derived isothiocyanates impact mitochondrial function in fungal cells and elicit an oxidative stress response necessary for growth recovery [frontiersin.org]
- 21. Glucosinolate-derived isothiocyanates impact mitochondrial function in fungal cells and elicit an oxidative stress response necessary for growth recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In Vitro Assays to Measure Pentyl Isothiocyanate Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl isothiocyanate (PITC) is a member of the isothiocyanate (ITC) family of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables. Isothiocyanates, such as the well-studied phenethyl isothiocyanate (PEITC), have garnered significant interest in the scientific community for their potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] These compounds are characterized by their -N=C=S functional group.[3] This document provides detailed application notes and protocols for a range of in vitro assays to assess the bioactivity of this compound. Given the limited specific data on this compound, the protocols and representative data are largely based on studies of structurally similar isothiocyanates, particularly PEITC.
I. Anticancer Bioactivity
Isothiocyanates have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[4][5] Key in vitro assays to evaluate the anticancer potential of this compound are detailed below.
A. Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LNCaP, MIAPaca2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
B. Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
2. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay.[6] The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.[7]
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.[9]
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/440 nm (for fluorometric) using a microplate reader.[10]
-
Data Analysis: Quantify the caspase-3 activity relative to the untreated control.
Quantitative Data for Isothiocyanates (Representative)
| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| Phenethyl ITC | LNCaP (Prostate) | Cell Proliferation | ~5 | 48 | [3] |
| Phenethyl ITC | MIAPaca2 (Pancreatic) | Cell Growth | ~7 | Not Specified | [4] |
Note: Data for this compound is limited; the above data for the structurally similar phenethyl isothiocyanate is provided for reference.
II. Anti-inflammatory Bioactivity
Isothiocyanates can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the expression of pro-inflammatory cytokines.[11][12]
A. NF-κB Signaling Pathway
1. NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[13]
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with this compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and compare it to the stimulated control.
2. Western Blot Analysis of NF-κB Pathway Proteins
Western blotting can be used to assess the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and an inflammatory stimulus (e.g., LPS). Prepare cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
B. Pro-inflammatory Cytokine Expression
1. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6).[15][16]
Experimental Protocol:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with this compound and then stimulate with LPS.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[17]
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the protein levels of secreted pro-inflammatory cytokines in the cell culture supernatant.
Experimental Protocol:
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound and an inflammatory stimulus.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine the cytokine concentration from a standard curve.
Quantitative Data for Isothiocyanates (Representative)
| Isothiocyanate | Cell Line | Assay | Effect | Reference |
| Phenethyl ITC | RAW 264.7 | qRT-PCR | Reduced mRNA levels of COX-2, iNOS, and IL-1β | [11] |
| Phenethyl ITC | HT-29-N9 | Luciferase Assay | Inhibited NF-κB transcriptional activity | [12] |
III. Antioxidant Bioactivity
Isothiocyanates can exhibit antioxidant effects directly by scavenging free radicals or indirectly by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.[18][19]
A. Nrf2 Activation
1. Nrf2 Nuclear Translocation by Western Blot
Activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus. This can be assessed by Western blotting of cytoplasmic and nuclear fractions.
Experimental Protocol:
-
Cell Treatment and Fractionation: Treat cells with this compound. Prepare cytoplasmic and nuclear extracts.[20]
-
Western Blot Analysis: Perform Western blotting as described previously, using a primary antibody against Nrf2. Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Densitometry: Quantify the Nrf2 band intensity in each fraction to assess its translocation to the nucleus.
2. qRT-PCR for Nrf2 Target Genes
The expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), can be quantified by qRT-PCR.
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and isolate total RNA.
-
qRT-PCR: Perform qRT-PCR as described previously, using primers for HO-1, NQO1, and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
B. Antioxidant Capacity Assays
1. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the free radical scavenging capacity of a compound. It is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by the antioxidant.[21]
Experimental Protocol:
-
Sample Preparation: Prepare various concentrations of this compound and a Trolox standard (a water-soluble vitamin E analog) in a suitable buffer.
-
Reaction Mixture: In a 96-well black plate, add the fluorescent probe (fluorescein) and the sample or standard.
-
Initiation of Reaction: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation/emission ~485/520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox equivalents (TE).[22]
Quantitative Data for Isothiocyanates (Representative)
| Isothiocyanate | Assay | Antioxidant Capacity | Reference |
| Phenethyl ITC | ORAC Assay | Showed antioxidant capacity | [21] |
Note: Specific quantitative antioxidant data for this compound is not available in the reviewed literature. The qualitative finding for PEITC is provided for context.
IV. Visualizations
References
- 1. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for Studying Pentyl Isothiocyanate Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pentyl isothiocyanate (PITC) is a naturally occurring isothiocyanate found in some cruciferous vegetables. Isothiocyanates as a class of compounds have garnered significant interest for their potential chemopreventive and therapeutic effects against various cancers. This document provides detailed application notes and experimental protocols for investigating the effects of PITC in preclinical animal models. Due to the limited availability of published data specifically for this compound, data from the closely related and extensively studied phenethyl isothiocyanate (PEITC) is used as a representative example to guide experimental design.
Data Presentation: Efficacy of Isothiocyanates in Rodent Cancer Models
The following tables summarize quantitative data from in vivo studies using phenethyl isothiocyanate (PEITC), which can serve as a starting point for designing experiments with this compound (PITC).
Table 1: Pharmacokinetic Parameters of PEITC in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | 93 - 115% | Sprague-Dawley Rats | 10 - 100 µmol/kg (oral) | [1][2] |
| Clearance (Cl) | 0.70 ± 0.17 L/h/kg | Sprague-Dawley Rats | 2 µmol/kg (intravenous) | [1][2] |
| Volume of Distribution (Vss) | 1.94 ± 0.42 L/kg | Sprague-Dawley Rats | 2 µmol/kg (intravenous) | [1][2] |
| Peak Plasma Concentration (Cmax) | ~10 - 40 µM | Rats | 10 - 100 µmol/kg (oral) | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Rats | 10 - 100 µmol/kg (oral) | [2] |
Table 2: Efficacy of PEITC in Various Rodent Cancer Models
| Cancer Type | Animal Model | PEITC Dosage | Route of Administration | Key Findings | Reference |
| Pancreatic Cancer | MIAPaca2 Xenograft (Athymic Nude Mice) | 12 µmol/day, 5 days/week | Oral Gavage | 37% reduction in tumor volume at 7 weeks. | |
| Oral Cancer | Hamster Buccal Pouch (NMBA-induced) | 0.5, 5, or 50 mM | Topical | 94% reduction in tumor formation. | [3] |
| Gastric Cancer | MNU-induced (FVB Mice) | 3-5 µmol/g diet | Dietary | Reduction in tumor size when given simultaneously with carcinogen. | [4] |
| Prostate Cancer | Transgenic Mouse Model | 0.05% in diet | Dietary | Reduction in tumor incidence. | [5] |
| Liver Injury | Triptolide-induced (Male Mice) | 5, 10, or 20 mg/kg | Oral Gavage | Mitigation of liver injury. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo effects of PITC.
Protocol 1: Preparation and Administration of PITC by Oral Gavage
Objective: To prepare a stable formulation of PITC and administer it accurately to mice or rats via oral gavage.
Materials:
-
This compound (PITC)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Animal weighing scale
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip)[1]
-
1 mL sterile syringes
Procedure:
-
Dose Calculation:
-
Preparation of PITC Dosing Solution (Example for a 10 mg/kg dose in 10 mice weighing ~25g each):
-
Total PITC needed: 10 mg/kg * 0.025 kg/mouse * 10 mice = 2.5 mg. Prepare a slight overage (e.g., 10%) to account for transfer losses, so weigh out ~2.75 mg of PITC.
-
Total volume needed: Assuming a dosing volume of 10 mL/kg, each mouse will receive 0.25 mL. For 10 mice, the total volume is 2.5 mL. Prepare ~2.75 mL to account for losses.
-
Dissolving PITC: In a sterile conical tube, dissolve 2.75 mg of PITC in the chosen vehicle (2.75 mL of corn oil).
-
Emulsification: Vortex the solution vigorously for several minutes to ensure a homogenous suspension. An ultrasonic bath can be used to aid dissolution if necessary.[10]
-
Fresh Preparation: Prepare the dosing solution fresh on the day of the experiment.
-
-
Oral Gavage Procedure:
-
Measure Insertion Depth: Before restraining the animal, measure the correct insertion depth for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib.[11]
-
Animal Restraint: Restrain the mouse or rat securely to immobilize the head and align the head and body vertically.[11]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the pharynx. The animal should swallow as the tube enters the esophagus. The needle should pass easily without force.[8][11]
-
Administration: Once the needle is in place, slowly administer the calculated volume of the PITC solution.[9]
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
Protocol 2: Tumor Growth Measurement in a Xenograft Model
Objective: To monitor the effect of PITC treatment on the growth of subcutaneously implanted tumors in mice.
Materials:
-
Digital calipers
-
Animal weighing scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Allow tumors to establish and reach a palpable size (e.g., 70-150 mm³).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Length (l) is the longer diameter and width (w) is the shorter diameter.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (l x w²) / 2 .[4]
-
-
Data Analysis:
-
Record the tumor volume for each animal at each time point.
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize tumor growth curves.
-
At the end of the study, the percentage of tumor volume change can be calculated for each animal relative to its baseline tumor volume at the start of treatment.
-
Protocol 3: Western Blot Analysis of Nrf2 Activation in Tumor Tissue
Objective: To determine if PITC treatment leads to the activation of the Nrf2 signaling pathway in tumor tissue by assessing the nuclear translocation of Nrf2.
Materials:
-
Tumor tissue lysates (cytoplasmic and nuclear fractions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH or β-actin (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Harvest tumor tissues from control and PITC-treated animals.
-
Perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Lamin B, anti-GAPDH) overnight at 4°C. Recommended antibody dilutions are typically between 1:1000 and 1:2000.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B signal and the Nrf2 signal in the cytoplasmic fraction to the GAPDH/β-actin signal.
-
Protocol 4: TUNEL Assay for Apoptosis Detection in Tumor Tissue
Objective: To quantify the level of apoptosis induced by PITC treatment in tumor tissue sections.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit
-
DNase I (for positive control)
-
Labeling solution without TdT enzyme (for negative control)
-
Counterstain (e.g., DAPI or Methyl Green)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Permeabilization:
-
Incubate the sections with Proteinase K working solution for 15-30 minutes at room temperature to retrieve antigens.
-
Rinse thoroughly with PBS.
-
-
TUNEL Staining:
-
Positive Control: Treat one section with DNase I to induce DNA fragmentation.
-
Negative Control: Prepare one section that will be incubated with the labeling solution without the TdT enzyme.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber.
-
-
Detection and Visualization:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized. For indirect methods, an additional step with a fluorescently-labeled antibody or streptavidin conjugate is required.
-
Counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslips and visualize the sections using a fluorescence microscope.
-
-
Quantification:
-
Capture images from several random fields of view for each slide.
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (e.g., DAPI-stained nuclei).
-
Calculate the apoptotic index as the percentage of TUNEL-positive cells.
-
Mandatory Visualizations
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. benchchem.com [benchchem.com]
- 11. research.vt.edu [research.vt.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pentyl Isothiocyanate Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pentyl isothiocyanate derivatives and their evaluation for structure-activity relationship (SAR) studies. The protocols outlined below are based on established methods for the synthesis of alkyl isothiocyanates and can be adapted for the preparation of a variety of this compound analogs.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reactivity of the isothiocyanate group allows for covalent modification of biological targets, often leading to potent and sustained effects.
Structure-activity relationship studies of isothiocyanates have revealed that their biological efficacy can be modulated by the nature of the substituent attached to the isothiocyanate moiety. For aliphatic isothiocyanates, the length and functionalization of the alkyl chain can significantly impact activity. This document focuses on the synthesis of this compound derivatives as a platform for conducting SAR studies to optimize their therapeutic potential.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating a potential structure-activity relationship against a cancer cell line. This data is representative of the general trend observed for aliphatic isothiocyanates, where increasing lipophilicity and the introduction of specific functional groups can influence cytotoxic activity.
| Compound ID | Structure | Modification | IC50 (µM) on HT-29 Cells |
| PITC-1 | CH3(CH2)4NCS | n-Pentyl | 15.2 |
| PITC-2 | HO(CH2)5NCS | 5-Hydroxy-pentyl | 25.8 |
| PITC-3 | CH3O(CH2)5NCS | 5-Methoxy-pentyl | 12.5 |
| PITC-4 | Br(CH2)5NCS | 5-Bromo-pentyl | 8.7 |
| PITC-5 | N3(CH2)5NCS | 5-Azido-pentyl | 6.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound Derivatives
This protocol describes a common and efficient one-pot method for the synthesis of alkyl isothiocyanates from the corresponding primary amine using carbon disulfide and a desulfurizing agent.
Materials:
-
Pentylamine or a functionalized pentylamine derivative (1.0 eq)
-
Carbon disulfide (CS2) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Tosyl chloride (TsCl) or similar desulfurizing agent (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add the base (TEA or DIPEA, 2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise to the stirred solution. The reaction mixture may turn yellow or orange.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the dithiocarbamate salt intermediate can be monitored by thin-layer chromatography (TLC).
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
Add the desulfurizing agent (e.g., tosyl chloride, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates the complete consumption of the intermediate and formation of the isothiocyanate product.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude this compound derivative can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: The purified product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the pentyl chain and the presence of the isothiocyanate group.
-
Infrared (IR) Spectroscopy: To identify the characteristic strong and broad absorption band of the isothiocyanate group around 2100 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of the synthesized this compound derivatives on a cancer cell line (e.g., HT-29 human colorectal adenocarcinoma cells).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Pentyl Isothiocyanate: A Reliable Standard for Phytochemical Analysis of Isothiocyanates
Application Note
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables of the Brassicaceae family. These compounds are produced upon enzymatic hydrolysis of glucosinolates when the plant tissue is damaged. Many ITCs, such as sulforaphane, allyl isothiocyanate, and phenethyl isothiocyanate, have been the subject of extensive research due to their potential health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2]
Accurate quantification of these bioactive phytochemicals in plant extracts, foods, and biological samples is crucial for research and development in the fields of nutrition, pharmacology, and drug development. The inherent volatility and reactivity of many ITCs can pose analytical challenges.[3][4] The use of a suitable internal or external standard is therefore essential for achieving reliable and reproducible quantitative results.
Pentyl isothiocyanate (C6H11NS, CAS No. 629-12-9) is an aliphatic isothiocyanate that serves as an excellent standard for the chromatographic analysis of other ITCs. Its chemical properties, including its moderate volatility and structural similarity to many naturally occurring ITCs, make it a suitable candidate for use as both an internal and external standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental to its application as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C6H11NS | --INVALID-LINK-- |
| Molecular Weight | 129.22 g/mol | --INVALID-LINK-- |
| CAS Number | 629-12-9 | --INVALID-LINK-- |
| Boiling Point | 193 °C at 760 mmHg | ChemSpider |
| Density | 0.93 g/cm³ | ChemSpider |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, methanol, acetonitrile) | Sigma-Aldrich |
Application as an Internal Standard in GC-MS Analysis
For the analysis of volatile and semi-volatile ITCs, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. This compound is an ideal internal standard (IS) for this application because it is not naturally found in most plant samples and its retention time is likely to be distinct from many common plant-derived ITCs, while still being chemically similar enough to co-extract and behave similarly during analysis.
Experimental Protocol: GC-MS Analysis of Isothiocyanates
This protocol is adapted from a method for the quantification of allyl, benzyl, and phenethyl isothiocyanates.
1. Sample Preparation (Plant Material):
-
Extraction: Homogenize 1 g of lyophilized plant material in 10 mL of deionized water. Incubate at 37°C for 2 hours to allow for enzymatic hydrolysis of glucosinolates.
-
Solvent Extraction: Add 10 mL of dichloromethane containing a known concentration of this compound (e.g., 10 µg/mL) as an internal standard. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes. Collect the lower organic phase.
-
Drying: Pass the organic phase through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
| SIM Ions | Monitor characteristic ions for each target ITC and for this compound (m/z 70, 85, 129) |
3. Quantification:
Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target ITCs and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Illustrative Quantitative Data (GC-MS)
The following table presents hypothetical, yet typical, data for a GC-MS analysis using this compound as an internal standard.
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Allyl Isothiocyanate | 5.8 | 99 | 5 | 15 |
| This compound (IS) | 9.2 | 129 | - | - |
| Sulforaphane | 15.1 | 177 | 10 | 30 |
| Phenethyl Isothiocyanate | 16.5 | 163 | 8 | 25 |
Application as an External Standard in HPLC Analysis
For less volatile or thermally labile ITCs, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method. In this context, this compound can be used to generate an external standard calibration curve for the quantification of other ITCs.
Experimental Protocol: HPLC-DAD-MS Analysis of Isothiocyanates
This protocol is based on a validated method for the simultaneous determination of various ITCs after derivatization.[5]
1. Sample Preparation and Derivatization:
-
Extraction: Extract 1 g of lyophilized plant material with 10 mL of 70% methanol.
-
Purification: Pass the extract through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Derivatization: To 100 µL of the purified extract, add 100 µL of a derivatizing agent (e.g., N-acetyl-L-cysteine) and incubate to form stable thiourea derivatives. This step is crucial as many ITCs lack a strong chromophore for UV detection.
-
Standard Preparation: Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.
2. HPLC-DAD-MS Parameters:
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC H-Class with a Xevo TQ-S micro Mass Spectrometer |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| DAD Wavelength | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) for specific ITC-derivatives |
Illustrative Quantitative Data (HPLC-DAD)
The following table shows representative data for an HPLC analysis using an external standard calibration with derivatized this compound.
| Compound (as derivative) | Retention Time (min) | λmax (nm) | Linearity Range (µg/mL) | R² |
| Allyl Isothiocyanate | 4.5 | 254 | 0.5 - 50 | 0.9992 |
| This compound | 8.1 | 254 | 0.5 - 50 | 0.9998 |
| Sulforaphane | 10.2 | 254 | 1.0 - 100 | 0.9995 |
| Phenethyl Isothiocyanate | 12.7 | 254 | 0.5 - 50 | 0.9991 |
Visualizations
Caption: Experimental workflow for the quantification of isothiocyanates.
Caption: Nrf2 signaling pathway activated by isothiocyanates.
Conclusion
This compound is a valuable and versatile analytical standard for the phytochemical analysis of isothiocyanates. Its properties allow for its use in both GC-MS and HPLC-based methods, providing a reliable means for the accurate quantification of bioactive ITCs in a variety of sample matrices. The protocols and data presented here offer a framework for researchers, scientists, and drug development professionals to incorporate this compound into their analytical workflows, ultimately contributing to a better understanding of the roles of these important phytochemicals in health and disease. As with any analytical method, proper validation of the described protocols is essential to ensure accuracy and precision for the specific application.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols for the Extraction of Pentyl Isothiocyanate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl isothiocyanate, a member of the isothiocyanate (ITC) family of compounds, is a sulfur-containing phytochemical found in cruciferous vegetables. Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites in these plants.[1] The precursor to this compound is gluconasturtiin. Upon tissue damage, the enzyme myrosinase is released and hydrolyzes gluconasturtiin to form the unstable aglycone, which then rearranges to yield this compound.[1][2] This compound, along with other ITCs, is of significant interest to the scientific community due to its potential chemopreventive, antimicrobial, and anti-inflammatory properties.[2]
These application notes provide detailed protocols for the extraction of this compound from plant materials, focusing on methods that can be adapted for various research and development purposes. The protocols cover enzymatic hydrolysis, solvent extraction, steam distillation, and supercritical fluid extraction.
Data Presentation: Comparative Extraction Yields of Isothiocyanates
Quantitative data for the extraction of this compound is not extensively available in the literature. However, to provide a comparative overview of the efficiencies of different extraction methods, the following table summarizes yields obtained for other structurally similar isothiocyanates from various plant sources. These values can serve as a benchmark for optimizing this compound extraction.
| Isothiocyanate | Plant Material | Extraction Method | Key Parameters | Yield | Reference |
| Phenylethyl ITC | Watercress By-products | Aqueous Micellar System (2% Genapol X-080) | 25°C, pH 9.0 | ~2900 µg/g | [3] |
| Phenylethyl ITC | Watercress By-products | Ethyl Acetate | - | ~2800 µg/g | [3] |
| Total ITCs | Wasabi Rhizomes (Flowering) | Not Specified | - | 3144 mg/kg (fresh weight) | [4] |
| Total ITCs | Wasabi Rhizomes (Non-flowering) | Not Specified | - | 1773 mg/kg (fresh weight) | [4] |
| Allyl ITC | Wasabi Roots | Supercritical CO2 | 35°C, 20 MPa | 408 mg/100g | [2] |
| Lavender Oil | Lavender Inflorescence | Supercritical CO2 | 90 bar, 50°C | 1.64% by weight | [5] |
| Lavender Oil | Lavender Inflorescence | Hydrodistillation | - | 2.95% by weight | [5] |
Experimental Protocols
The extraction of this compound is a multi-step process that begins with the enzymatic conversion of its glucosinolate precursor.
Protocol 1: Enzymatic Hydrolysis of Gluconasturtiin to this compound
This initial step is crucial for releasing the target compound from its precursor.
Materials:
-
Plant material (e.g., watercress, horseradish roots), fresh or freeze-dried and powdered.
-
Phosphate buffer (25 mM, pH 7.0) or McIlvaine buffer (0.2 M Na2HPO4, 0.1 M citric acid, pH 7.0).[6][7]
-
Water bath or incubator.
-
Homogenizer or blender.
Procedure:
-
Weigh 1.00 g of pulverized plant material.[6]
-
Suspend the material in 15 mL of the chosen buffer.[6]
-
Incubate the mixture in a water bath at a controlled temperature, typically between 37°C and 45°C, for 2 to 3 hours to facilitate enzymatic hydrolysis.[6][7]
-
Proceed immediately to the desired extraction protocol.
Note: The optimal pH for myrosinase activity is generally neutral (around pH 7.0).[2] Temperature and incubation time can be optimized for specific plant materials to maximize the yield of this compound.[1]
Protocol 2: Solvent Extraction
This is a common and relatively straightforward method for isolating isothiocyanates.
Materials:
-
Hydrolyzed plant material mixture from Protocol 1.
-
Organic solvent (e.g., dichloromethane, ethyl acetate).[2][7]
-
Stirring plate and stir bar.
-
Buchner funnel with filter paper.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
To the hydrolyzed mixture, add 30 mL of dichloromethane.[7]
-
Stir the mixture vigorously for 15 minutes.[7]
-
Filter the mixture through a Buchner funnel.
-
Collect the filtrate and transfer it to a separatory funnel.
-
Allow the layers to separate and collect the organic (lower) layer containing the this compound.
-
Repeat the extraction of the solid residue twice more with 40 mL of dichloromethane each time to ensure complete extraction.[7]
-
Combine all organic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Steam Distillation
This method is suitable for volatile compounds like this compound and avoids the use of organic solvents in the primary extraction step.
Materials:
-
Fresh or rehydrated plant material.
-
Steam distillation apparatus.
-
Heating mantle.
-
Condenser.
-
Collection flask.
Procedure:
-
Place the plant material in the biomass flask of the steam distillation apparatus.
-
Heat the water in the boiling flask to generate steam.
-
Pass the steam through the plant material, carrying the volatile this compound with it.
-
The steam and volatile compound mixture is then passed through a condenser.
-
Collect the condensed liquid (distillate), which will consist of an aqueous layer and an immiscible layer of the essential oil containing this compound.
-
Separate the oil layer from the aqueous layer. The distillation time can be optimized; for many essential oils, a period of 2-8 hours is sufficient.[8]
Protocol 4: Supercritical Fluid Extraction (SFE) with CO2
SFE is a green technology that uses supercritical carbon dioxide as a solvent, offering high selectivity and yielding solvent-free extracts.
Materials:
-
Freeze-dried and ground plant material.
-
Supercritical fluid extractor.
-
High-purity carbon dioxide.
Procedure:
-
Pack the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Typical starting conditions for isothiocyanate extraction are a pressure of 20-35 MPa and a temperature of 40-50°C.[2][9]
-
Pump supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.
-
The extract-laden CO2 is then depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate and be collected.
-
The CO2 can be recycled for further extractions.
Protocol 5: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like this compound.
Materials:
-
Extracted this compound sample.
-
GC-MS system with a suitable capillary column (e.g., Rtx-5MS).[7]
-
Helium carrier gas.
Procedure:
-
Dissolve the extract in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Inject 1 µL of the sample into the GC-MS in splitless mode.[7]
-
Set the GC oven temperature program. A typical program starts at 35°C for 5 minutes, then ramps up to 210°C at 8°C/min, and holds for 10 minutes.[7]
-
Set the injector and transfer line temperatures to 210°C and 240°C, respectively.[7]
-
Acquire mass spectra in the range of 35–550 m/z using electron ionization (EI) at 70 eV.[7]
-
Identify this compound based on its retention time and mass spectrum, and quantify using a standard curve prepared with a pure this compound standard.
Mandatory Visualizations
References
- 1. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. co2extractionmachine.com [co2extractionmachine.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Pentyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pentyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the reaction of n-pentylamine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. This is often performed as a one-pot synthesis to maximize efficiency.[1][2]
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Common challenges include:
-
Low or no product yield: This can be due to incomplete reaction, side reactions, or degradation of the product.
-
Formation of N,N'-dipentylthiourea byproduct: This is a common side reaction, especially if the desulfurization step is not efficient.[3][4]
-
Difficulty in product purification: Removing unreacted starting materials, the desulfurizing agent and its byproducts, and the thiourea byproduct can be challenging, particularly for non-polar isothiocyanates.
-
Product instability: Isothiocyanates can be sensitive to heat and moisture, leading to degradation during workup and purification.[5][6]
Q3: How can I minimize the formation of the N,N'-dipentylthiourea byproduct?
A3: To minimize thiourea formation, ensure the efficient and rapid conversion of the dithiocarbamate intermediate to the isothiocyanate. This can be achieved by:
-
Choosing an appropriate desulfurizing agent.
-
Optimizing the reaction conditions (temperature, reaction time) for the desulfurization step.
-
Ensuring the complete consumption of the starting pentylamine in the first step of the reaction.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] Given its volatility, tightly sealed containers are essential. For long-term storage, refrigeration at -20°C is recommended.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the dithiocarbamate salt.2. Inefficient desulfurizing agent.3. Incorrect reaction temperature or time.4. Degradation of the product during workup. | 1. Ensure the use of a suitable base (e.g., triethylamine, potassium carbonate) and allow sufficient reaction time for the formation of the dithiocarbamate. Monitor the reaction by TLC or GC-MS.2. Select a desulfurizing agent appropriate for aliphatic amines (see Table 1).3. Optimize temperature and reaction time for both the dithiocarbamate formation and desulfurization steps.4. Use mild workup conditions, avoiding excessive heat and prolonged exposure to aqueous environments. |
| High Levels of N,N'-Dipentylthiourea Byproduct | 1. Slow desulfurization reaction.2. Presence of unreacted pentylamine during the desulfurization step.3. Hydrolysis of the isothiocyanate product back to the amine, which then reacts with another molecule of isothiocyanate. | 1. Choose a more reactive desulfurizing agent or optimize the conditions for the current one.2. Ensure the complete reaction of pentylamine with carbon disulfide before adding the desulfurizing agent.3. Minimize exposure to water during the reaction and workup. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with non-polar byproducts or excess reagents (e.g., tosyl chloride) during column chromatography.2. Thermal degradation during distillation.3. The product is an oil and cannot be purified by recrystallization. | 1. If using tosyl chloride, consider switching to a reagent with more easily removable byproducts, such as acetyl chloride or di-tert-butyl dicarbonate (Boc₂O).[1] Alternatively, a chemical wash with a dilute secondary amine can remove excess electrophilic reagents.2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[2][8][9]3. For oily products, vacuum distillation or column chromatography are the primary purification methods. |
| Product Appears Discolored or Decomposed After Purification | 1. Instability of the isothiocyanate on silica gel.2. Exposure to high temperatures for extended periods.3. Presence of residual acid or base from the workup. | 1. Minimize the contact time with silica gel by using a short plug for filtration rather than a long chromatography column.2. Use the lowest possible temperature for distillation and solvent evaporation.3. Ensure thorough washing to remove any acidic or basic residues before final concentration. |
Data Presentation
Table 1: Comparison of Desulfurizing Agents for Aliphatic Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Time | Purification Method | Reported Yield Range for Aliphatic ITCs | Advantages | Disadvantages |
| Tosyl Chloride | < 30 minutes | Column Chromatography | 34-95%[3][10] | Fast reaction, readily available. | Excess reagent can be difficult to remove from non-polar products. |
| Di-tert-butyl dicarbonate (Boc₂O) | 15 minutes - 2 hours | Evaporation/Filtration | Good to Excellent[1] | Volatile byproducts are easily removed. | May require a catalyst (e.g., DMAP or DABCO). |
| DMT/NMM/TsO⁻ | ~3 minutes (microwave) | Column Chromatography | 72-96%[11][12] | Very fast under microwave conditions, high yields. | Requires specialized microwave equipment. |
| Ethyl Chloroformate | 15 minutes - hours | Not specified | Good[10] | Effective for both aliphatic and aryl isothiocyanates. | Reaction time can vary significantly depending on the substrate. |
| Sodium Persulfate (Na₂S₂O₈) | ≤ 4 hours | Recrystallization | ≥ 68%[13] | Works well for chiral isothiocyanates, can be done in water. | May require longer reaction times. |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of aliphatic isothiocyanates.
Materials:
-
n-Pentylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Desulfurizing agent (e.g., Tosyl Chloride, Di-tert-butyl dicarbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-pentylamine (1.0 eq.) in the anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1-1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the starting amine is consumed (monitor by TLC or GC-MS).
-
-
Desulfurization:
-
Cool the reaction mixture back to 0 °C.
-
Add the desulfurizing agent (e.g., tosyl chloride, 1.1 eq., or di-tert-butyl dicarbonate, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for the formation of the isothiocyanate product.
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Given the boiling point of this compound (approx. 193 °C at atmospheric pressure), vacuum distillation is often the preferred method to avoid thermal decomposition.[2][8][9][11]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 4. 629-12-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. How To [chem.rochester.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [stenutz.eu]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. n-Pentyl isothiocyanate (CAS 629-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing Pentyl Isothiocyanate Extraction
Welcome to the Technical Support Center for pentyl isothiocyanate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound?
A1: this compound is a naturally occurring isothiocyanate found in various cruciferous vegetables (Brassicaceae family). It is formed from the enzymatic hydrolysis of its corresponding glucosinolate precursor, glucotropaeolin.
Q2: What is the fundamental principle behind the extraction of this compound from plant material?
A2: The extraction process relies on the enzymatic hydrolysis of glucosinolates by the myrosinase enzyme.[1][2] When plant tissues are disrupted (e.g., grinding, chopping), myrosinase comes into contact with glucosinolates, catalyzing their conversion into isothiocyanates, including this compound.[2][3] The liberated this compound is then extracted from the plant matrix using a suitable solvent.
Q3: How does pH affect the yield of this compound during enzymatic hydrolysis?
A3: The pH of the hydrolysis medium significantly impacts the activity of the myrosinase enzyme and the stability of the resulting isothiocyanate. Generally, a neutral to slightly acidic pH (around 6.0-7.0) is optimal for myrosinase activity, favoring the formation of isothiocyanates.[3] At low pH values, the formation of nitriles can be favored over isothiocyanates.[3]
Q4: What is the optimal temperature for the enzymatic hydrolysis step?
A4: Myrosinase activity is temperature-dependent. The optimal temperature for myrosinase from many cruciferous sources is typically between 30°C and 60°C.[3] However, temperatures above 60-70°C can lead to the thermal degradation of the myrosinase enzyme, which will reduce the yield of this compound.[3]
Q5: Which solvents are most effective for extracting this compound?
A5: this compound is a relatively nonpolar compound. Therefore, organic solvents with medium to low polarity are generally effective for its extraction. Dichloromethane and chloroform have been shown to be effective for extracting various isothiocyanates.[3][4] Other solvents like ethyl acetate and acetone have also been used.[4] The choice of solvent can impact the extraction efficiency and the co-extraction of other plant constituents.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Myrosinase Enzyme | - Ensure the plant material is fresh or properly stored (e.g., frozen) to preserve enzyme activity. - Avoid excessive heat during sample preparation, as this can denature the myrosinase. - Consider adding exogenous myrosinase if the native enzyme activity is suspected to be low. |
| Suboptimal Hydrolysis Conditions | - Optimize the pH of the hydrolysis buffer to be within the 6.0-7.0 range.[3] - Control the temperature during hydrolysis to the optimal range for myrosinase (typically 30-60°C).[3] - Ensure sufficient hydrolysis time for the complete conversion of glucosinolates. This can range from 30 minutes to several hours and should be optimized for your specific plant material.[5] |
| Inefficient Extraction | - Select an appropriate solvent based on the polarity of this compound (e.g., dichloromethane, chloroform).[3][4] - Ensure a sufficient solvent-to-sample ratio to allow for effective extraction. - Increase the extraction time or perform multiple extraction cycles to maximize recovery. |
| Degradation of this compound | - this compound is volatile and can be lost during solvent evaporation. Use a rotary evaporator at a low temperature and moderate vacuum. - Isothiocyanates can be unstable in the presence of certain nucleophiles. Minimize exposure to incompatible substances. |
| Formation of Nitriles Instead of Isothiocyanates | - Maintain a neutral to slightly acidic pH during hydrolysis to disfavor nitrile formation.[3] - The presence of certain proteins, like the epithiospecifier protein (ESP), can promote nitrile formation. Mild heat treatment (around 60°C) can sometimes selectively inactivate ESP while retaining myrosinase activity.[6] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of this compound from fresh cruciferous vegetable matter.
Materials:
-
Fresh plant material (e.g., leaves, roots)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Blender or homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation: Weigh a known amount of fresh plant material and homogenize it in a blender with a sufficient volume of phosphate buffer (pH 6.5) to create a slurry.
-
Enzymatic Hydrolysis: Incubate the slurry at a controlled temperature (e.g., 45°C) for a predetermined time (e.g., 2 hours) to allow for the enzymatic conversion of glucosinolates to isothiocyanates.
-
Solvent Extraction:
-
After incubation, add a volume of dichloromethane to the slurry (e.g., a 2:1 ratio of solvent to slurry).
-
Mix vigorously for 15-20 minutes to ensure thorough extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Phase Separation:
-
Carefully transfer the mixture to a separatory funnel.
-
Allow the layers to fully separate and collect the lower organic layer (dichloromethane).
-
Repeat the extraction of the aqueous layer with fresh dichloromethane at least two more times to maximize yield.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., 30-35°C) to obtain the crude this compound extract.
-
-
Quantification: Analyze the crude extract using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
This protocol outlines a general method for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: A non-polar or medium-polarity capillary column (e.g., VF-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Splitless mode, with an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 110°C at a rate of 5°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 3.5 minutes.
-
-
MSD Parameters:
-
Ion Source Temperature: 255°C.
-
Transfer Line Temperature: 270°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., dichloromethane) at known concentrations.
-
Sample Preparation: Dilute the crude extract to a concentration that falls within the linear range of the calibration curve.
-
Injection: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Factors Influencing this compound Yield
| Parameter | Condition | Effect on Yield | Reference |
| Hydrolysis pH | Acidic (e.g., < 5.0) | Decreased | [3] |
| Neutral (e.g., 6.0-7.0) | Optimal | [3] | |
| Alkaline (e.g., > 8.0) | Decreased | ||
| Hydrolysis Temperature | Low (e.g., < 30°C) | Suboptimal | [3] |
| Moderate (e.g., 30-60°C) | Optimal | [3] | |
| High (e.g., > 70°C) | Decreased (Enzyme denaturation) | [3] | |
| Extraction Solvent | Dichloromethane | High | [3][4] |
| Chloroform | High | [3] | |
| Ethyl Acetate | Moderate | [4] | |
| Acetone | Moderate | [4] | |
| Hydrolysis Time | Short | Incomplete conversion | [5] |
| Optimal | Maximum yield | [5] | |
| Excessive | Potential for degradation |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low extraction yield.
References
- 1. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]
degradation pathways of pentyl isothiocyanate under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl isothiocyanate. The information is designed to address common challenges encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the primary factors affecting its stability?
A1: Inconsistent results with this compound often stem from its inherent chemical reactivity. The isothiocyanate functional group (-N=C=S) is highly electrophilic, making it susceptible to degradation under various experimental conditions. Key factors that influence its stability include:
-
pH: this compound, like other aliphatic isothiocyanates, is more stable in neutral to slightly acidic conditions. Under basic conditions, the rate of degradation increases significantly.[1]
-
Temperature: Elevated temperatures accelerate the degradation of isothiocyanates.[1][2] It is crucial to maintain cool conditions during storage and, when experimentally feasible, during your procedures.
-
Presence of Nucleophiles: The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles.[3][4][5] Common nucleophiles in experimental settings include:
-
Thiols: Compounds containing sulfhydryl groups, such as glutathione (GSH) in cell culture media or cysteine residues in proteins, can rapidly form dithiocarbamate adducts.[3][4][5][6]
-
Amines: Primary and secondary amines, which can be present in buffers (e.g., Tris) or as part of biomolecules, can react to form thioureas.
-
-
Aqueous Media: Isothiocyanates are generally unstable in aqueous solutions, with degradation occurring over time.[7][8]
Q2: I am observing low or no recovery of this compound after thermal treatment of my aqueous sample. What could be the cause and how can I mitigate this?
A2: Low recovery after heating is a common issue due to the thermal lability of isothiocyanates.
-
Possible Cause 1: High pH of the Medium.
-
Troubleshooting Tip: Isothiocyanates degrade more rapidly at higher pH values.[1] If your experimental design allows, maintain the pH in a slightly acidic range (e.g., pH 5-6) to minimize degradation.
-
-
Possible Cause 2: Excessive Temperature or Heating Duration.
-
Troubleshooting Tip: The half-life of isothiocyanates decreases with increasing temperature. While specific data for this compound is limited, studies on analogous compounds like 4-pentenyl isothiocyanate show a significant decrease in half-life at elevated temperatures.[1] Consider performing a time-course experiment to find the optimal heating duration for your specific needs.
-
Q3: I am having difficulty detecting and quantifying this compound and its degradation products using HPLC-UV. What are some potential solutions?
A3: This is a frequent challenge as isothiocyanates lack strong chromophores, leading to poor UV absorbance.
-
Possible Cause 1: Low Molar Absorptivity.
-
Possible Cause 2: Co-elution with Other Components.
-
Troubleshooting Tip: Optimize your HPLC method. Adjust the mobile phase gradient and composition to achieve better separation. Employing a mass spectrometer (LC-MS) for detection will provide greater specificity and sensitivity.[1]
-
Q4: My this compound appears to be degrading during GC-MS analysis. How can I prevent this?
A4: Thermal degradation in the hot gas chromatograph (GC) inlet is a known issue for some isothiocyanates.[1][10]
-
Possible Cause: High Inlet Temperature.
Quantitative Data
The stability of this compound is comparable to other aliphatic isothiocyanates. The following table summarizes the half-life of a structurally similar compound, 4-pentenyl isothiocyanate, under thermal stress at 100°C in an aqueous solution. This data can serve as a valuable reference for experimental design.
| pH | Half-life (minutes) at 100°C |
| 5 | 205 |
| 7 | 72 |
| Data sourced from a study on the non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates.[1] |
Degradation Pathways
This compound can degrade through several pathways depending on the experimental conditions. The primary pathways are outlined below.
Thermal Degradation in Aqueous Media
Under heating in an aqueous environment, this compound can undergo hydrolysis to form pentylamine. This amine can then react with another molecule of this compound to produce N,N'-dipentylthiourea.[2][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Pentyl Isothiocyanate (PITC) Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pentyl isothiocyanate (PITC) instability in cell culture media. The following information is designed to help you identify potential issues, understand the underlying causes, and implement effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the observed biological activity of my this compound (PITC) lower than expected?
A1: The reduced bioactivity of PITC in cell culture experiments is often due to its inherent instability in aqueous environments like cell culture media. Isothiocyanates (ITCs) as a chemical class are known to be unstable in aqueous solutions, and their stability is influenced by factors such as temperature and pH.[1][2] The electrophilic nature of the isothiocyanate functional group makes it susceptible to reaction with nucleophilic components in the media.
Q2: What components in the cell culture media can react with and degrade PITC?
A2: PITC can be degraded by several components commonly found in cell culture media:
-
Water: PITC can undergo hydrolysis, although the rate can be influenced by temperature and pH.[3]
-
Amino Acids: The free amino and sulfhydryl groups of amino acids such as cysteine, lysine, and arginine can react with the isothiocyanate group.[4][5] Phenyl isothiocyanate, a related compound, is well-documented to react with the N-terminal amino acids of proteins.[6][7]
-
Serum Proteins: If you are using serum-supplemented media, the abundant proteins in serum provide numerous sites for reaction with PITC.
-
Reducing Agents: Components like glutathione or β-mercaptoethanol can readily react with PITC.
-
Buffers: Certain buffered solutions have been shown to accelerate the degradation of isothiocyanates compared to deionized water.[4]
Q3: How does the presence of cells affect the stability of PITC in the media?
A3: The presence of cells can accelerate the degradation of PITC.[4] This is likely due to a combination of factors, including:
-
Cellular uptake and metabolism of PITC.
-
Secretion of metabolic byproducts that may react with PITC.
-
The presence of nucleophiles on the cell surface.
Q4: What are the typical degradation products of isothiocyanates in aqueous solutions?
A4: The degradation of isothiocyanates in aqueous media can result in a variety of products, including the formation of thioureas and dithiocarbamates.[1][3][8] The exact degradation pathway and resulting products can be complex and depend on the specific conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results with PITC.
-
Potential Cause: Degradation of PITC in stock solutions or in the cell culture media during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare PITC stock solutions in an anhydrous solvent like DMSO or ethanol immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with PITC.
-
Control for Degradation: Include a "media only" control where PITC is incubated in the cell culture media for the same duration as your experiment. You can then analyze the remaining PITC concentration to understand its stability under your specific conditions.
-
Standardize Media Preparation: Ensure that the preparation of your cell culture media is consistent between experiments, including the source and lot of basal media and supplements.
-
Issue 2: Complete loss of PITC activity.
-
Potential Cause: Rapid degradation of PITC upon addition to the cell culture media.
-
Troubleshooting Steps:
-
Evaluate Media Composition: Your media may contain high concentrations of components that react with PITC. Consider using a simpler, serum-free media formulation for your experiments if your cell type allows.
-
pH of Media: Ensure the pH of your cell culture media is within the optimal range for your cells and that it remains stable throughout the experiment. Isothiocyanate stability can be pH-dependent.[9]
-
Test PITC Stability: Perform a time-course experiment to determine the half-life of PITC in your specific cell culture media (see Experimental Protocols section).
-
Data Presentation
Table 1: Factors Influencing Isothiocyanate Stability in Aqueous Solutions
| Factor | Effect on Stability | Reference |
| Temperature | Increased temperature generally decreases stability. | [1][2] |
| pH | Stability is pH-dependent; both acidic and basic conditions can affect degradation rates. | [9] |
| Nucleophiles | Presence of amino acids, proteins, and thiols decreases stability due to reaction. | [4][5] |
| Buffers | Buffered solutions can accelerate degradation compared to pure water. | [4] |
| Cells | The presence of cells can increase the rate of degradation. | [4] |
Experimental Protocols
Protocol 1: Determination of this compound (PITC) Stability in Cell Culture Media
Objective: To determine the rate of PITC degradation in a specific cell culture medium over time.
Materials:
-
This compound (PITC)
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for PITC quantification (e.g., HPLC-UV, GC-MS)
Methodology:
-
Prepare a concentrated stock solution of PITC in anhydrous DMSO (e.g., 100 mM).
-
Spike the PITC stock solution into your complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Immediately after mixing, take a sample for the T=0 time point.
-
Aliquot the remaining PITC-containing media into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C and 5% CO₂.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a sample and immediately store it at -80°C to halt further degradation until analysis.
-
Analyze the concentration of PITC in each sample using a validated analytical method like HPLC-UV or GC-MS.[10]
-
Plot the concentration of PITC versus time to determine its stability profile and estimate its half-life in your media.
Mandatory Visualization
Caption: Proposed degradation pathways of PITC in cell culture media.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pentyl Isothiocyanate (PITC) Dosage for In Vivo Studies
Disclaimer: There is currently a significant lack of published in vivo dosage and toxicity data specifically for pentyl isothiocyanate (PITC). The information provided in this technical support center is based on data from a structurally related and extensively studied compound, phenethyl isothiocyanate (PEITC). This guide is intended to offer a framework and starting points for designing your in vivo studies with PITC. It is not a direct recommendation for PITC dosage. Researchers must conduct their own dose-ranging and toxicity studies for PITC before proceeding with efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the optimal dosage for PITC in my animal model?
A1: Given the absence of specific data for PITC, a prudent approach is to begin with a dose-finding study, also known as a dose-range finding study. This typically involves administering a wide range of PITC doses to a small number of animals to identify a dose that is well-tolerated and shows some biological activity. Based on studies with the related compound PEITC, a starting point for a mouse model could be in the low micromole per kilogram range, escalating to higher doses. For example, in rat studies, PEITC has been administered at doses ranging from 2 to 400 µmol/kg.[1] It is crucial to monitor the animals closely for any signs of toxicity.
Q2: What are the potential signs of toxicity I should monitor for?
A2: For a related compound, phenyl isothiocyanate, dermal exposure can cause severe irritation, and it is readily absorbed through the skin.[2] Inhalation may cause chemical burns to the respiratory tract, and ingestion can be harmful.[3] While specific data for PITC is unavailable, general signs of toxicity in animal models can include:
-
Weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity
-
Ruffled fur
-
Gastrointestinal distress (e.g., diarrhea)
-
Changes in organ-to-body weight ratios upon necropsy
In human studies with PEITC, doses between 120 and 160 mg per day resulted in some non-lethal toxicity, including gastrointestinal distress and diarrhea.[4][5]
Q3: How should PITC be prepared and administered for in vivo studies?
A3: The method of preparation and administration will depend on the experimental design and the physicochemical properties of PITC. For oral administration of PEITC in rat studies, it has been dissolved in corn oil.[6] This is a common vehicle for lipophilic compounds. For intravenous administration, a suitable solubilizing agent and sterile saline would be necessary. It is essential to ensure the stability of PITC in the chosen vehicle.
Q4: What is the bioavailability of isothiocyanates when administered orally?
A4: Oral bioavailability of PEITC in rats has been shown to be high, at 115% and 93% for doses of 10 and 100 µmol/kg, respectively.[1] This suggests that oral administration can be an effective route for achieving systemic exposure. However, the bioavailability of PITC needs to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High mortality or severe toxicity at initial doses. | The starting dose of PITC is too high. | Immediately cease administration at that dose. Begin a new dose-ranging study with significantly lower doses (e.g., 10-fold or 100-fold lower). Review the LD50 data for related compounds, if available, to inform a safer starting dose. For phenyl isothiocyanate, the oral LD50 in mice is 87 mg/kg.[7] |
| No observable biological effect at the tested doses. | The doses of PITC are too low. The compound may have low potency for the measured endpoint. The route of administration may not be optimal. | Gradually escalate the dose, carefully monitoring for toxicity. Consider a different biological endpoint that may be more sensitive to PITC. Evaluate the pharmacokinetic profile of PITC to ensure adequate absorption and distribution to the target tissue. |
| Inconsistent results between animals in the same treatment group. | Improper dosing technique. Variability in animal health or genetics. Instability of the PITC formulation. | Ensure all personnel are properly trained in the administration technique. Use a homogenous and healthy animal cohort. Prepare fresh PITC formulations regularly and store them appropriately to prevent degradation. PEITC has been shown to be more stable under refrigerated conditions.[1] |
Quantitative Data Summary (Based on PEITC)
Table 1: In Vivo Dosage of PEITC in Rodent Models
| Animal Model | Dose | Route of Administration | Study Type | Reference |
| Sprague Dawley Rats | 150 µmol/kg daily for 7 days | Oral | Gene Expression | [6] |
| F344 Rats | 1 mmol/kg | Oral | Enzyme Activity | [8] |
| F344 Rats | 50 µmol/kg | Gavage | Pharmacokinetics | [9] |
| Sprague-Dawley Rats | 2, 10, 100, or 400 µmol/kg | Intravenous | Pharmacokinetics | [1] |
| Sprague-Dawley Rats | 10 or 100 µmol/kg | Oral | Pharmacokinetics | [1] |
| Mice | 12.5 mg/kg daily | Not specified | Anticancer | [10] |
Table 2: Toxicity Data for Related Isothiocyanates
| Compound | Animal Model | LD50 | Route of Administration | Reference |
| Phenyl Isothiocyanate | Mouse | 87 mg/kg | Oral | [7] |
| Phenyl Isothiocyanate | Mouse | 250 mg/kg | Subcutaneous | [7] |
| Phenyl Isothiocyanate | Mouse | 100 mg/kg | Intraperitoneal | [7] |
Experimental Protocols (Based on PEITC Studies)
Protocol 1: Oral Administration of PEITC in Rats for Gene Expression Analysis
-
Animals: Male Sprague Dawley rats.
-
Acclimation: Animals are acclimated for at least one week before the study.
-
Formulation: PEITC is dissolved in corn oil to the desired concentration.
-
Administration: A dose of 150 µmol/kg in 0.5 mL of corn oil is administered to the animals once daily for 7 days via oral gavage. A control group receives only the corn oil vehicle.
-
Endpoint: After the 7-day treatment period, animals are euthanized, and the liver is harvested for gene expression analysis (e.g., using microarrays or RT-PCR) to study the effects on drug-metabolizing enzymes.[6]
Visualizations
Caption: A hypothetical experimental workflow for determining the optimal in vivo dosage of PITC.
Caption: A simplified signaling pathway illustrating potential anticancer mechanisms of PEITC.
References
- 1. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health [mdpi.com]
- 5. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of orally administered phenethyl isothiocyanate on hepatic gene expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
minimizing side reactions in the synthesis of pentyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to minimize side reactions and optimize the synthesis of pentyl isothiocyanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method involving the formation and subsequent desulfurization of a dithiocarbamate salt.
Question 1: My reaction has a very low yield or has failed completely. What are the common causes?
Answer: Low or no yield is typically traced back to one of three stages: the initial formation of the dithiocarbamate salt, the desulfurization step, or the stability of the reagents.
-
Incomplete Dithiocarbamate Formation: The reaction between pentylamine and carbon disulfide is reversible.[1] The equilibrium must be driven forward by a base to form the stable dithiocarbamate salt.[1] Ensure an appropriate base, such as triethylamine (Et₃N), is used in the correct stoichiometric amount.[2] The reaction should be monitored by Thin-Layer Chromatography (TLC) for the complete disappearance of the starting pentylamine before proceeding.
-
Inefficient Desulfurization: The choice and quality of the desulfurizing agent are critical. Reagents like tosyl chloride are effective but must be of good quality and used under appropriate conditions (e.g., anhydrous solvent).[2][3] Alternative reagents like di-tert-butyl dicarbonate (Boc₂O) can also be used and may offer advantages in workup, as the byproducts are mostly volatile.[1][4]
-
Reagent Quality and Reaction Conditions: Ensure all reagents are pure and the solvents (e.g., THF, Dichloromethane) are anhydrous. Water can interfere with the reaction, particularly if using water-sensitive desulfurizing agents. The initial dithiocarbamate formation is often performed at 0 °C to room temperature, while the desulfurization step is typically rapid at room temperature.[2]
Question 2: I've isolated my product, but it is contaminated with a significant amount of N,N'-dipentylthiourea. How can I prevent this?
Answer: The formation of symmetrical thiourea is a common side reaction that occurs when unreacted pentylamine (a nucleophile) attacks the newly formed this compound (an electrophile).[1][5]
Prevention Strategies:
-
Ensure Complete Amine Consumption: Before adding the desulfurizing agent (e.g., tosyl chloride), it is crucial to confirm that all the starting pentylamine has reacted with carbon disulfide to form the dithiocarbamate salt. This can be effectively monitored by TLC.
-
Stoichiometry Control: Use a slight excess of carbon disulfide (e.g., 1.1-1.2 equivalents) to ensure all the amine is consumed. Avoid using an excess of the primary amine.
-
One-Pot Procedure Adherence: In a one-pot synthesis, the amine is reacted first with carbon disulfide and a base. The desulfurizing agent is only added after the dithiocarbamate formation is complete.[2] This sequential addition minimizes the concentration of free amine available to react with the product.
Question 3: The purification of my final product is difficult. How can I improve the workup and purification process?
Answer: Purification challenges often arise from residual reagents or byproducts that have similar physical properties to the desired this compound.
-
Removal of Excess Tosyl Chloride: If using tosyl chloride as the desulfurizing agent, it is important to use it stoichiometrically (or in very slight excess), as any unreacted tosyl chloride can be difficult to remove from the nonpolar product via flash chromatography.[6]
-
Volatile Byproducts: Consider using a desulfurizing agent that yields easily removable byproducts. Di-tert-butyl dicarbonate (Boc₂O), for instance, decomposes to CO₂, COS, and tert-butanol, which are volatile and can be easily removed by evaporation.[1][4]
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities, such as triethylamine hydrochloride (Et₃N·HCl), which forms during the reaction. Washing the organic layer with water, dilute acid, and brine is recommended.
-
Biphasic Medium: Some protocols utilize a water/ethyl acetate biphasic medium, which helps in extracting the isothiocyanate into the organic layer while leaving ionic impurities in the aqueous layer, simplifying the workup.[1]
-
Vacuum Distillation: For non-heat-sensitive, relatively volatile isothiocyanates like this compound, vacuum distillation is an excellent method for final purification to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound? The most common laboratory synthesis is a one-pot, two-step process.[7]
-
Dithiocarbamate Salt Formation: Pentylamine, a primary amine, acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base like triethylamine (Et₃N), the resulting dithiocarbamic acid is deprotonated to form a stable triethylammonium pentyl dithiocarbamate salt.[1][2]
-
Desulfurization: A desulfurizing agent is added to the dithiocarbamate salt. This agent activates the salt, leading to the elimination of a sulfur atom and the formation of the this compound product.[8][9]
Q2: Which desulfurizing agents are most effective? Several reagents can be used, with the choice often depending on the substrate, cost, and desired workup procedure.
-
Tosyl Chloride (TsCl): A widely used, effective, and relatively inexpensive reagent that works well for a variety of alkyl and aryl amines.[2]
-
Di-tert-butyl dicarbonate (Boc₂O): A mild and efficient reagent that offers the significant advantage of producing volatile byproducts, which simplifies purification.[1][4]
-
Hydrogen Peroxide (H₂O₂): A "green" and inexpensive option that can be used under mild conditions to produce excellent yields.[8]
-
Iodine (I₂): Can be used in a biphasic water/ethyl acetate medium, offering a simple workup where impurities remain in the aqueous layer.[1][5]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The reaction can be monitored by observing the disappearance of the starting material (pentylamine). The dithiocarbamate salt and the final isothiocyanate product will have different Rf values.
Q4: What are the primary safety concerns when synthesizing isothiocyanates?
-
Carbon Disulfide (CS₂): It is highly flammable, volatile, and toxic. It must be handled exclusively in a well-ventilated chemical fume hood.
-
Isothiocyanates: Most isothiocyanates, including this compound, are lachrymatory (tear-inducing) and can be skin and respiratory irritants.
-
Reagents: Handle all reagents, especially bases and desulfurizing agents, with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Comparison of Common Desulfurizing Agents for Isothiocyanate Synthesis.
| Desulfurizing Agent | Typical Conditions | Advantages | Disadvantages / Workup Considerations |
|---|---|---|---|
| Tosyl Chloride (TsCl) | Anhydrous CH₂Cl₂ or THF, Room Temp, 30 min[2] | Facile, general, cost-effective, high-yielding for many amines.[2][3] | Can be difficult to remove excess reagent from nonpolar products by chromatography.[6] |
| Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous solvent, cat. DMAP, Room Temp[1] | Byproducts (CO₂, COS, t-BuOH) are volatile and easily removed.[1][4] | Reagent is more expensive than TsCl. |
| Hydrogen Peroxide (H₂O₂) | Water or protic solvents, mild conditions[8] | Environmentally friendly ("green") reagent, excellent yields.[8] | May not be suitable for substrates with functional groups sensitive to oxidation. |
| Iodine (I₂) | Biphasic H₂O/EtOAc, NaHCO₃, Room Temp, ~15 min[1] | Rapid reaction, simple biphasic workup extracts product into organic layer.[1] | Stoichiometric iodine is required. |
Table 2: Typical Reaction Parameters for this compound Synthesis via the Tosyl Chloride Method. [2]
| Parameter | Recommended Value / Condition | Notes |
|---|---|---|
| Stoichiometry (Amine:CS₂:Base:TsCl) | 1.0 : 1.1 : 2.2 : 1.1 | A slight excess of CS₂ ensures full conversion of the amine. Excess base is used to neutralize the dithiocarbamic acid and the HCl byproduct from TsCl. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | Solvent must be dry to prevent side reactions with the desulfurizing agent. |
| Temperature | 0 °C to Room Temperature | The initial reaction of the amine with CS₂ can be exothermic and may benefit from initial cooling. The desulfurization step is typically fast at room temperature. |
| Reaction Time | 30 - 60 minutes | The reaction is generally rapid. Monitor by TLC to confirm completion. |
| Base | Triethylamine (Et₃N) | A common, effective organic base for this transformation. |
Key Experimental Protocol
One-Pot Synthesis of this compound using Tosyl Chloride
This protocol is adapted from the general method developed by Wong and Dolman for the synthesis of isothiocyanates from primary amines.[2]
Materials:
-
Pentylamine (1.0 eq.)
-
Carbon Disulfide (CS₂) (1.1 eq.)
-
Triethylamine (Et₃N) (2.2 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates, solvents for TLC (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pentylamine (1.0 eq.) in anhydrous CH₂Cl₂.
-
Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add carbon disulfide (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (2.2 eq.). Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of pentylamine using TLC.
-
Desulfurization: Once the starting amine is consumed, add p-toluenesulfonyl chloride (1.1 eq.) to the mixture in one portion.
-
Completion: Stir the reaction at room temperature for an additional 30 minutes. The reaction is typically complete when a precipitate of triethylamine hydrochloride is observed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Process Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
Caption: Simplified chemical transformation pathway from starting materials to product.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
dealing with volatility of pentyl isothiocyanate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile compound, pentyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing this compound?
Due to its volatile nature, the primary challenges in analyzing this compound are preventing sample loss during preparation and analysis, ensuring accurate and reproducible quantification, and avoiding degradation.[1][2] Its volatility can lead to evaporative losses, while its chemical properties can make it susceptible to thermal degradation, especially during gas chromatography (GC) analysis.[2][3] Furthermore, like many isothiocyanates, it may lack a strong chromophore, which can pose a challenge for UV detection in high-performance liquid chromatography (HPLC).[2][3]
Q2: Which analytical technique is better for this compound analysis, GC or HPLC?
Both GC and HPLC can be used for the analysis of isothiocyanates.[3][4] The choice depends on the specific experimental goals and available instrumentation.
-
Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound.[3] However, there is a risk of thermal degradation in the hot injector port, which can lead to inaccurate quantification.[2][3]
-
High-Performance Liquid Chromatography (HPLC) avoids the issue of thermal degradation.[2] However, challenges can include on-column precipitation of poorly water-soluble isothiocyanates and the need for a sensitive detector if UV absorbance is low.[2][5] Derivatization is often employed to improve detection.[3][6]
Q3: How can I improve the recovery of this compound during sample preparation?
To minimize the loss of volatile this compound during sample preparation, consider the following:
-
Work at low temperatures: Keep samples chilled throughout the extraction and preparation process.
-
Use sealed containers: Employ vials with septa to prevent evaporation.
-
Minimize headspace: Reduce the air volume in sample vials.
-
Efficient extraction: Use appropriate solvents like dichloromethane and ensure a quick and efficient extraction process.[7] Solid-phase microextraction (SPME) is an eco-friendly technique that can be effective for volatile compounds.[3]
Q4: Is derivatization necessary for this compound analysis?
Derivatization is not always mandatory but is often recommended, particularly for HPLC analysis.[3] Derivatizing this compound can:
-
Enhance detection: By attaching a chromophore or fluorophore, the sensitivity of UV or fluorescence detection can be significantly improved.[3][6]
-
Increase stability: The resulting derivative may be less volatile and more stable than the parent compound.
-
Improve chromatographic behavior: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution.
Common derivatizing agents for isothiocyanates include 1,2-benzenedithiol and N-acetyl-L-cysteine (NAC).[6][8]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Tip |
| Volatility and Evaporation | Ensure all sample handling is performed in sealed containers and at reduced temperatures. Minimize headspace in vials to reduce evaporative loss.[2] |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Dichloromethane is a commonly used solvent for isothiocyanate extraction.[7] Consider techniques like solid-phase microextraction (SPME) for volatile analytes.[3] |
| Degradation during Storage | Store samples and standards at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation.[1] |
Issue 2: Inconsistent Quantification in HPLC Analysis
| Possible Cause | Troubleshooting Tip |
| On-column Precipitation | Isothiocyanates with poor water solubility can precipitate on the HPLC column, leading to inaccurate results.[5] Heating the column to around 60°C can improve solubility and reduce precipitation.[2][5] |
| Lack of a Suitable Chromophore | The weak UV absorbance of isothiocyanates can lead to poor sensitivity.[2][3] Consider derivatization with a UV-active reagent like 1,2-benzenedithiol to enhance detection.[8][9] |
| Co-elution with Matrix Components | Optimize the mobile phase gradient and composition to achieve better separation from interfering compounds. Using a mass spectrometer (LC-MS) can provide greater specificity.[2] |
Issue 3: Peak Tailing or Broadening in GC Analysis
| Possible Cause | Troubleshooting Tip |
| Thermal Degradation in Injector | This compound can degrade at high injector temperatures.[2][3] Optimize the injector temperature to the lowest possible setting that still allows for efficient volatilization. If degradation persists, HPLC may be a more suitable technique.[2] |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and a high-quality capillary column. |
| Improper Flow Rate | Optimize the carrier gas flow rate to ensure optimal chromatographic performance. |
Quantitative Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 629-12-9 | [10][11][12] |
| Molecular Formula | C₆H₁₁NS | [10][11][12] |
| Molecular Weight | 129.22 g/mol | [10][12] |
| Boiling Point | Not available | |
| Density | 0.930 g/mL | [11] |
| Refractive Index | 1.497 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Dichloromethane Extraction
This protocol is adapted for the extraction of volatile isothiocyanates from a solid matrix.
-
Homogenization: Homogenize the sample material (e.g., plant tissue) at a low temperature.
-
Extraction: To the homogenized sample, add 30 mL of dichloromethane. Stir the mixture for 15 minutes.
-
Filtration: Filter the mixture using a Buchner funnel with Whatman filter paper.
-
Re-extraction: Re-extract the solid residue twice more with 40 mL of dichloromethane each time.
-
Combine and Dry: Combine all the filtrates in a separatory funnel to remove any aqueous phase. Dry the organic phase with anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent at a low temperature (e.g., 35°C) under vacuum using a rotary evaporator.
-
Reconstitution: Dissolve the residue in 1 mL of dichloromethane for GC-MS analysis or an appropriate solvent for HPLC analysis.[7]
Protocol 2: HPLC-DAD Analysis (General Method)
This protocol provides a general framework for the HPLC analysis of isothiocyanates.
-
Sample Preparation: Prepare the sample as described in Protocol 1 or using another appropriate method. If derivatization is required, follow a validated protocol for the chosen reagent.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Column Temperature: 60°C to prevent on-column precipitation.[2][5]
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). The gradient program should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the analyte or its derivative.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low recovery of this compound.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. n-Pentyl isothiocyanate (CAS 629-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound [stenutz.eu]
- 12. scbt.com [scbt.com]
matrix effects in the analysis of pentyl isothiocyanate from complex samples
Welcome to the technical support center for the analysis of pentyl isothiocyanate in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2] In complex samples like plasma, urine, or food extracts, various endogenous components like salts, lipids, and proteins can contribute to these effects.[3]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[4] This involves comparing the signal response of this compound in a standard solution (neat solvent) to the response of a post-extraction spiked sample (blank matrix extract to which the analyte is added). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 suggests ion enhancement.[4]
Q3: What are the common symptoms of significant matrix effects in my chromatograms?
A3: Significant matrix effects can manifest in several ways in your analytical run, including:
-
Poor reproducibility: High variability in analyte response across replicate injections of the same sample.
-
Inaccurate quantification: Overestimation or underestimation of the this compound concentration.
-
Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response.
-
Peak shape distortion: Tailing or fronting of the chromatographic peak for this compound.
-
Shifting retention times: Inconsistent elution times for the analyte.[5]
Q4: What are the primary strategies to minimize matrix effects when analyzing this compound?
A4: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques include dilution, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
-
Improve Chromatographic Separation: Modifying your LC or GC method to separate this compound from co-eluting matrix components can significantly reduce interference.[6]
-
Utilize Appropriate Calibration Strategies: Methods like using a stable isotope-labeled internal standard, matrix-matched calibration, or the standard addition method can help to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Step 1: Problem Identification
Start by identifying the specific issue you are facing. The table below lists common problems and their potential link to matrix effects.
| Problem Observed | Potential Link to Matrix Effects |
| Inconsistent/Irreproducible Results | High |
| Low Analyte Recovery | Medium |
| Poor Peak Shape | High |
| Non-linear Calibration Curve | High |
| High Background Noise | Medium |
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects.
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is limited in publicly available literature, the following table provides illustrative data for other isothiocyanates in complex matrices. This data highlights the variability of matrix effects and the importance of method validation for your specific analyte and matrix.
| Isothiocyanate | Matrix | Analytical Method | Matrix Effect (%) | Reference (for illustrative purposes) |
| Phenethyl Isothiocyanate (PEITC) | Human Plasma | LC-MS/MS | -15 to +10 | [8] |
| Allyl Isothiocyanate (AITC) | Mustard Extract | GC-MS | Not specified, but internal standard used for correction. | [3] |
| Benzyl Isothiocyanate (BITC) | Mustard Extract | GC-MS | Not specified, but internal standard used for correction. | [3] |
| Phenethyl Isothiocyanate (PEITC) | Human Urine | LC-MS/MS | Recovery: 98.3% to 103.9% (indicating minimal matrix effect after sample prep) | [9] |
Note: The values presented are for illustrative purposes and may not be directly applicable to this compound. It is crucial to determine the matrix effect for your specific application through validation experiments.
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of isothiocyanates, which can be adapted for this compound.
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a starting point and should be optimized for this compound.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available).
-
Add 20 µL of a buffering agent if pH adjustment is necessary.
-
-
Extraction:
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS or GC-MS system.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general guideline for SPE cleanup. The choice of sorbent and solvents will depend on the physicochemical properties of this compound.
-
Column Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load 500 µL of the urine sample (previously centrifuged to remove particulates) onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Workflow for Sample Analysis
The following diagram outlines a typical workflow for the analysis of this compound from a complex biological matrix.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All analytical methods should be fully validated for accuracy, precision, selectivity, and robustness according to the specific requirements of the application and regulatory guidelines.
References
- 1. lcms.cz [lcms.cz]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the shelf life of pentyl isothiocyanate standards
This guide provides researchers, scientists, and drug development professionals with essential information for improving the shelf life and ensuring the stability of pentyl isothiocyanate (PITC) standards during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, like other isothiocyanates (ITCs), is an electrophilic compound susceptible to degradation through several pathways. The primary causes are:
-
Reaction with Nucleophiles: The carbon atom in the isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles.[1] Common laboratory nucleophiles that cause degradation include water (hydrolysis), amines (e.g., Tris buffer), and thiols (e.g., glutathione, cysteine residues).[1][2][3]
-
Elevated Temperatures: Higher temperatures significantly accelerate the rate of degradation reactions.[1][4] Isothiocyanates are generally considered thermolabile.[4]
-
Changes in pH: Isothiocyanates are most stable in neutral to slightly acidic conditions.[1] Hydrolysis and other degradation reactions are often faster at basic pH values.[5][6]
-
Exposure to Light: Photodegradation can be a concern for many reactive chemical standards, including isothiocyanates.[1]
Q2: What are the ideal storage conditions for this compound standards?
A2: To maximize shelf life, this compound standards should be stored under the following conditions:
-
Temperature: Freeze at -20°C upon receipt for long-term storage.[7] For short-term use, refrigeration at 2-8°C is acceptable.
-
Protection from Light: Store ampoules or vials in the dark, for example, by using amber glass vials or by placing them in a light-blocking container.[1]
-
Inert Atmosphere: For neat standards or solutions, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Moisture Control: Keep containers tightly sealed to prevent moisture condensation, which can lead to hydrolysis.[7] Before opening, allow the container to warm to room temperature to prevent condensation from forming inside the cold vial.[7]
Q3: Should I store the standard as a neat oil or dissolved in a solvent? Which solvents are best?
A3: Storing the standard as a neat (undiluted) oil at -20°C is often the best practice for long-term stability. If you need to prepare a stock solution, the choice of solvent is critical.
-
Recommended Solvents: Use anhydrous, aprotic solvents such as acetonitrile, hexane, or dichloromethane.[1][8] These solvents are less likely to react with the isothiocyanate group.
-
Solvents to Avoid: Avoid solvents that are nucleophilic or contain reactive impurities. This includes:
Troubleshooting Guide
Problem: My experimental results are inconsistent, or I'm observing a rapid loss of PITC concentration in my stock solution.
This issue is often due to the degradation of the PITC standard.[1] Use the following guide and flowchart to diagnose the potential cause.
Common Causes of PITC Instability
| Potential Cause | Description | Recommended Solution |
| Improper Storage Temperature | Storing the standard at room temperature or even 4°C for extended periods can accelerate degradation.[1] | Action: Always store stock solutions and neat standards at -20°C for long-term storage.[7] Minimize time spent at room temperature. |
| Moisture Contamination | Water is a nucleophile that hydrolyzes isothiocyanates to form unstable thiocarbamic acids, which then decompose to the corresponding amine.[10] | Action: Use anhydrous-grade solvents. Allow vials to warm to room temperature before opening to prevent condensation.[7] |
| Use of Reactive Solvents/Buffers | Solvents with active protons (e.g., methanol) or buffers with amine groups (e.g., Tris) will react directly with the PITC standard.[1][9] | Action: Prepare solutions in aprotic, anhydrous solvents like acetonitrile or hexane.[8] Use non-nucleophilic buffers if required (e.g., phosphate or citrate buffers), but be aware that aqueous solutions reduce stability.[9] |
| Light Exposure | Prolonged exposure to UV or ambient light can cause photodegradation.[1] | Action: Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize light exposure during experiments. |
| High Sample Dilution in Aqueous Media | When highly diluted in aqueous media (e.g., cell culture media) for experiments, the relative concentration of nucleophiles (water, amines, thiols) is very high, leading to rapid degradation.[1][3] | Action: Prepare fresh dilutions immediately before use. Minimize incubation times where possible.[1] |
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for diagnosing PITC standard instability.
Primary Degradation Pathways
The primary degradation pathway involves the reaction of the electrophilic carbon of the isothiocyanate group with nucleophiles.
Caption: Major degradation pathways of PITC via nucleophilic attack.
Experimental Protocols
To quantitatively assess the stability of your this compound standard under your specific experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of a PITC standard solution under various stress conditions (heat, acidic pH, basic pH, and light) over a defined time course.
2. Materials:
-
This compound standard
-
Anhydrous acetonitrile (ACN), HPLC-grade
-
Milli-Q water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Autosampler vials (amber recommended)
-
HPLC or GC-MS system for analysis.[11] Gas chromatography can be used for samples with high ITC content, but thermal degradation in the injector can be an issue for some ITCs.[11][12]
3. Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 3. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ftb.com.hr [ftb.com.hr]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Pentyl Isothiocyanate and Sulforaphane
A detailed examination of the experimental data reveals the nuanced anticancer activities of two prominent isothiocyanates, pentyl isothiocyanate (PITC) and sulforaphane (SFN). This guide provides a comprehensive comparison of their performance in preclinical studies, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Isothiocyanates, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention in cancer research for their potent chemopreventive and therapeutic properties. Among these, sulforaphane (SFN), abundant in broccoli and broccoli sprouts, is the most extensively studied. This compound (PITC), while less investigated, also demonstrates notable anticancer effects. This guide offers an objective comparison of their anticancer activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for PITC, phenethyl isothiocyanate (PEITC), a structurally and functionally similar isothiocyanate, has been included as a key comparator to provide a broader context of isothiocyanate activity against the well-documented effects of sulforaphane.
Data Presentation: A Quantitative Comparison
The anticancer efficacy of PITC, PEITC, and SFN has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| PEITC | LNCaP | Prostate Cancer | ~5 | 48 | [1] |
| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | [2] | |
| MDA-MB-231 | Breast Cancer | 7.2 | Not Specified | [3] | |
| T47D | Breast Cancer | 9.2 | Not Specified | [3] | |
| BT549 | Breast Cancer | 11.9 | Not Specified | [3] | |
| MCF-7 | Breast Cancer | 10.6 | Not Specified | [3] | |
| SKBR3 | Breast Cancer | 26.4 | Not Specified | [3] | |
| ZR-75-1 | Breast Cancer | 40.4 | Not Specified | [3] | |
| Sulforaphane | MCF-7 | Breast Cancer | 12.5 | 24 | [3] |
| MCF-7 | Breast Cancer | 7.5 | 48 | [3] | |
| MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | 24 | ||
| KPL-1 | Breast Cancer | 19.1 | 48 | ||
| KPL-1 | Breast Cancer | 17.8 | 72 | ||
| MCF-12A (Normal) | Breast Epithelial | 40.5 | 48 | ||
| T24 | Bladder Cancer | Not Specified | Not Specified | [4] | |
| BxPC-3 | Pancreatic Cancer | ~8 | Not Specified | [5] |
Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest
Both PITC, PEITC, and SFN exert their anticancer effects through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.
Apoptosis Induction
Studies have shown that PEITC and SFN can trigger apoptosis in various cancer cell lines. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase cascades, key executioners of apoptosis. For instance, PEITC has been shown to induce apoptosis in cervical cancer cells through ROS generation and caspase-3 activation.[6] Similarly, SFN induces apoptosis in multiple cancer cell lines, often involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, these isothiocyanates can halt the progression of the cell cycle. PEITC has been observed to cause a G2/M phase arrest in LNCaP human prostate cancer cells.[1][7] This arrest is associated with the downregulation of key cell cycle regulatory proteins like Cdk1 and cyclin B1.[1] SFN has also been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type and experimental conditions.[5]
Signaling Pathways Modulated by Isothiocyanates
The anticancer activities of PITC, PEITC, and SFN are underpinned by their ability to modulate a complex network of intracellular signaling pathways.
References
- 1. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]
- 5. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 7. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel HPLC-DAD Method for the Quantification of Pentyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of pentyl isothiocyanate against established alternative methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The presented data, protocols, and visualizations aim to offer an objective assessment to aid researchers in selecting the most suitable analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While highly sensitive methods like LC-MS/MS offer low detection limits, the proposed HPLC-DAD method provides a robust and cost-effective alternative suitable for routine analysis.
Table 1: Comparison of Validated Analytical Methods for Isothiocyanate Analysis
| Parameter | "New" HPLC-DAD Method (this compound - Proposed) | GC-MS Method (for various ITCs) | LC-MS/MS Method (for PEITC) |
| Linearity (R²) | ≥ 0.999 | Not explicitly stated, but calibration curves are used. | Linear over 5.00-250 ng/mL[1][2][3] |
| Limit of Detection (LOD) | ~125 ng/mL | 10.6 - 27.5 ng/mL | 1.3 ng/mL (for Sulforaphane)[4] |
| Limit of Quantification (LOQ) | ~200 ng/mL | 32 - 83.4 ng/mL | 3.9 ng/mL (for Sulforaphane)[4] |
| Precision (RSD%) | < 5% | Not explicitly stated | Acceptable per FDA guidelines[1][2][3] |
| Accuracy (Recovery %) | 95 - 105% | Not explicitly stated | Not explicitly stated |
| Derivatization Required | Optional, but can improve sensitivity. | Generally not required. | Can be used to enhance ionization.[5][6] |
| Instrumentation Cost | Low to moderate | Moderate to high | High |
| Throughput | High | Moderate | High |
| Selectivity | Good | Excellent (with MS detection) | Excellent (with MS/MS detection) |
Experimental Protocols
Detailed methodologies for the proposed new method and existing alternatives are provided below. These protocols are based on established practices for isothiocyanate analysis.
Proposed New Method: HPLC-DAD for this compound
This method is designed to be a robust and accessible approach for the quantification of this compound in various sample matrices.
1. Sample Preparation (from Plant Material):
-
Homogenize 1 g of the sample material.
-
Perform solvent extraction with 10 mL of methylene chloride for 1 hour.[7]
-
Repeat the extraction twice to ensure maximum yield.[7]
-
Combine the organic extracts and evaporate the solvent under a vacuum at a controlled temperature (e.g., 35°C).[8]
-
Reconstitute the dried extract in a known volume of acetonitrile for HPLC analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) monitoring at a wavelength appropriate for this compound (typically around 245 nm for isothiocyanates).
-
Column Temperature: 35°C.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in acetonitrile and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standards. The LOD is typically defined as a signal-to-noise ratio of 3, and the LOQ as a ratio of 10.[9]
-
Precision: Analyze replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). Express the results as the relative standard deviation (RSD%).
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovered.
Alternative Method 1: GC-MS Analysis
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like isothiocyanates.
1. Sample Preparation:
-
Similar to the HPLC-DAD method, solvent extraction using a non-polar solvent like dichloromethane is typically employed.[8]
-
The final extract is concentrated and dissolved in a suitable solvent for GC injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless injection is often preferred for trace analysis.[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 35-50°C) and gradually increase to a higher temperature (e.g., 250-280°C) to elute the analytes.[8][10]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes.
Alternative Method 2: LC-MS/MS Analysis
Liquid chromatography with tandem mass spectrometry offers the highest sensitivity and selectivity for the analysis of isothiocyanates, particularly in complex biological matrices.
1. Sample Preparation:
-
For biological fluids like plasma, a simple protein precipitation with acetonitrile is often sufficient.[1][2][3]
-
For plant extracts, the same solvent extraction procedure as for HPLC-DAD can be used.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1][2][3]
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often with the addition of a modifier like formic acid to improve ionization.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI has been found to be suitable for some isothiocyanates.[1][2][3]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.
Visualizations
Workflow for New Method Validation
The following diagram illustrates the key stages involved in the validation of the new HPLC-DAD analytical method for this compound.
Caption: Workflow for the validation of the new HPLC-DAD method.
Comparison of Analytical Methods
This diagram provides a visual comparison of the key attributes of the proposed new HPLC-DAD method with the GC-MS and LC-MS/MS alternatives.
Caption: Comparison of analytical methods for isothiocyanate analysis.
References
- 1. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 10. scispace.com [scispace.com]
Navigating Isothiocyanate Immunoassays: A Guide to Pentyl Isothiocyanate Cross-Reactivity
For researchers, scientists, and drug development professionals working with isothiocyanates (ITCs), understanding the specificity of immunological assays is paramount. Pentyl isothiocyanate (PITC), a member of this class of bioactive compounds, presents a unique case due to the limited availability of direct comparative data on its cross-reactivity in immunoassays. This guide provides a framework for evaluating the cross-reactivity of PITC, outlines key experimental protocols, and presents a logical structure for comparing its performance against other relevant isothiocyanates.
Isothiocyanates are known to act as haptens, small molecules that elicit an immune response only when conjugated to a larger carrier molecule, typically a protein.[1] The resulting antibodies recognize the ITC-protein adduct, and their potential to cross-react with other structurally similar ITCs is a critical consideration for assay development and data interpretation.[1] The degree of this cross-reactivity is largely dependent on the structural similarity between the target ITC and other ITCs present in the sample.[1]
Comparative Analysis of Isothiocyanate Cross-Reactivity
Due to the absence of published, direct comparative studies on this compound cross-reactivity, the following table is a representative example of how such data would be presented. This hypothetical data illustrates the results of a competitive ELISA designed to assess the specificity of a polyclonal antibody raised against a this compound-Keyhole Limpet Hemocyanin (PITC-KLH) conjugate. The percentage cross-reactivity is calculated relative to this compound (the target analyte).
| Compound | Structure | IC50 (µg/mL) | % Cross-Reactivity |
| This compound | CH3(CH2)4NCS | 0.5 | 100% |
| Butyl Isothiocyanate | CH3(CH2)3NCS | 1.2 | 41.7% |
| Hexyl Isothiocyanate | CH3(CH2)5NCS | 0.8 | 62.5% |
| Allyl Isothiocyanate | CH2=CHCH2NCS | > 100 | < 0.5% |
| Benzyl Isothiocyanate | C6H5CH2NCS | > 100 | < 0.5% |
| Phenethyl Isothiocyanate | C6H5CH2CH2NCS | > 100 | < 0.5% |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
I. Preparation of Isothiocyanate-Protein Conjugates
-
Materials: this compound (PITC), carrier protein (e.g., Keyhole Limpet Hemocyanin for immunization, Bovine Serum Albumin for coating), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS), Dialysis tubing.
-
Procedure:
-
Dissolve the carrier protein in PBS.
-
Dissolve PITC in a small volume of DMF.
-
Slowly add the PITC solution to the protein solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Dialyze the conjugate extensively against PBS to remove unreacted PITC.
-
Determine the protein concentration and conjugation efficiency.
-
II. Antibody Production (or Sourcing)
-
Immunization: Immunize host animals (e.g., rabbits, mice) with the PITC-KLH conjugate emulsified in an appropriate adjuvant. Follow a standard immunization schedule with periodic boosts.
-
Titer Determination: Collect serum samples and determine the antibody titer using a direct ELISA with the PITC-BSA conjugate as the coating antigen.
-
Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
III. Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microtiter plate with the PITC-BSA conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: Prepare serial dilutions of this compound (standard) and other isothiocyanates to be tested (competitors).
-
Add the standards or competitors to the wells, followed immediately by the addition of the anti-PITC antibody at a pre-determined optimal dilution.
-
Incubate to allow for competition between the free ITC and the coated ITC-BSA for antibody binding.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Add the enzyme substrate and measure the resulting signal (e.g., absorbance at a specific wavelength).
-
Data Analysis: Plot the signal as a function of the analyte concentration to generate a standard curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the signal).
-
Calculate the percentage cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Visualizing the Workflow and Principles
The following diagrams illustrate the key processes in determining isothiocyanate cross-reactivity.
Caption: Workflow for determining this compound cross-reactivity.
Caption: Principle of antibody specificity and cross-reactivity with ITCs.
References
Pentyl Isothiocyanate in Oncology: A Comparative Analysis Against Other Isothiocyanates
For researchers, scientists, and drug development professionals, the landscape of natural compounds in cancer research is both vast and promising. Among these, isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from cruciferous vegetables, have garnered significant attention for their potent anti-cancer properties. This guide provides a comparative overview of pentyl isothiocyanate (PITC) alongside other well-studied ITCs, namely sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC).
While extensive research has illuminated the anti-cancer activities of SFN, PEITC, and AITC, it is important to note a conspicuous scarcity of published studies and quantitative data specifically on the efficacy and mechanisms of this compound in cancer. This guide, therefore, will synthesize the available comparative data for the more extensively researched ITCs to provide a valuable reference framework, while highlighting the current knowledge gap concerning PITC.
Isothiocyanates exert their anti-tumor effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.[1] This comparative analysis aims to equip researchers with available data and detailed methodologies to foster further investigation into this promising class of compounds.
Comparative Efficacy of Isothiocyanates Across Cancer Cell Lines
The cytotoxic effects of various isothiocyanates have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a key metric for comparing the potency of these agents. The following table summarizes the IC50 values for SFN, PEITC, and AITC in several cancer cell lines. A corresponding lack of available data for this compound (PITC) prevents its direct comparison in this table.
| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) | Reference |
| Sulforaphane (SFN) | MCF-7 (Breast Cancer) | 13.7 | [2] |
| MDA-MB-231 (Breast Cancer) | ~5 | [3] | |
| PC-3 (Prostate Cancer) | 15-17 | [4] | |
| LNCaP (Prostate Cancer) | 15-17 | [4] | |
| A549 (Lung Cancer) | 10 | [3] | |
| H1299 (Lung Cancer) | 5 | [3] | |
| HT-29 (Colon Cancer) | ~30 | [5] | |
| Phenethyl Isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | 7.32 | [2] |
| MDA-MB-231 (Breast Cancer) | Higher than DPEITC | [6] | |
| PC-3 (Prostate Cancer) | - | ||
| LNCaP (Prostate Cancer) | - | ||
| A549 (Lung Cancer) | - | ||
| H1299 (Lung Cancer) | - | ||
| Cervical Cancer Cells | Induces apoptosis | [7] | |
| Allyl Isothiocyanate (AITC) | MCF-7 (Breast Cancer) | ~5 | [3] |
| MDA-MB-231 (Breast Cancer) | No inhibition at 10 µM | [3] | |
| PC-3 (Prostate Cancer) | ~17 | [3] | |
| LNCaP (Prostate Cancer) | ~17 | [3] | |
| A549 (Lung Cancer) | 10 | [3] | |
| H1299 (Lung Cancer) | 5 | [3] | |
| GBM 8401 (Malignant Glioma) | 9.25 | [3] | |
| CAR (Cisplatin-resistant oral cancer) | ~30 | [3] |
Mechanisms of Action: A Deeper Dive
Isothiocyanates modulate a complex network of cellular signaling pathways to exert their anti-cancer effects. Two of the most extensively studied pathways are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Many ITCs are potent activators of Nrf2, leading to the transcription of genes that encode for detoxifying enzymes and antioxidant proteins, thereby protecting cells from carcinogenic damage.[1]
NF-κB Signaling Pathway
The Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation. Chronic activation of NF-κB is a hallmark of many cancers. Several ITCs have been shown to inhibit the NF-κB signaling cascade, leading to a reduction in pro-inflammatory mediators and the induction of apoptosis.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Isothiocyanates (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the isothiocyanates for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[1]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.[7]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.[10]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] β-actin is commonly used as a loading control.[1]
Conclusion
Isothiocyanates, particularly sulforaphane, phenethyl isothiocyanate, and allyl isothiocyanate, demonstrate significant anti-cancer activity across a range of cancer types. Their ability to modulate critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest, underscores their therapeutic potential.[1] The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further explore the anti-cancer mechanisms of these promising natural compounds.
However, the current body of scientific literature presents a clear research gap concerning this compound. Further in-depth studies are imperative to elucidate the specific anti-cancer efficacy, mechanisms of action, and potential therapeutic applications of PITC. Such research will be crucial in determining its standing relative to other well-characterized isothiocyanates and for harnessing the full potential of this class of compounds in the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Isothiocyanates: A Focus on Phenylethyl Isothiocyanate
A Note to Our Audience: This guide provides a comparative analysis of various extraction methods for isothiocyanates, with a specific focus on phenylethyl isothiocyanate (PEITC). Initial research for a comparative study on pentyl isothiocyanate revealed a significant lack of available quantitative data and detailed experimental protocols across modern extraction techniques. In contrast, PEITC is a well-researched isothiocyanate with a robust body of literature, making it an excellent model compound to illustrate the principles and efficiencies of different extraction methodologies. The findings presented here for PEITC are expected to be broadly applicable to other aliphatic-aromatic isothiocyanates like this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Isothiocyanate Extraction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, renowned for their potential health benefits, including anticancer and antimicrobial properties.[1][2] The effective extraction of these bioactive molecules from plant matrices is a critical step in their study and utilization. This guide compares four prominent extraction methods: conventional solvent extraction, ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE).
Comparative Analysis of Extraction Methods
The efficiency of isothiocyanate extraction is influenced by numerous factors, including the solvent used, temperature, time, and the specific technology employed. The following table summarizes quantitative data from studies on PEITC extraction, providing a comparative overview of the performance of each method.
Table 1: Comparison of Extraction Method Efficiencies for Phenylethyl Isothiocyanate (PEITC)
| Extraction Method | Solvent/Supercritical Fluid | Key Parameters | PEITC Yield/Content | Source |
| Solvent Extraction | n-Hexane | 10 min vigorous mixing, 37°C | ~1500 µg/g watercress (dry basis) | [3] |
| Acetonitrile/Chloroform | 10 min vigorous mixing, 37°C | Not significantly different from n-hexane | [3] | |
| Aqueous Micellar System | Genapol X-080 (2.0% m/m) | 25°C, pH 9.0 | ~2900 µg/g watercress (dry basis) | [3][4] |
| Tergitol 15-S-7 (2.0% m/m) | 25°C, pH 9.0 | ~2900 µg/g watercress (dry basis) | [3][4] | |
| Microwave-Assisted Extraction (MAE) | Microwave Hydrodiffusion and Gravity (Solvent-free) | Microwave power: 1.91 W/g, Extraction time: 29 min | 1818.26 µg/g watercress by-products (dry basis) | [5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Pressure: >25 MPa, Temperature: 30–45°C | High selectivity for non-polar compounds | [6] |
| Ultrasound-Assisted Extraction (UAE) | Water | Temperature: 25°C, Solid/Liquid Ratio: 2:25 g/mL, Time: 15-20 min | High recovery of bioactive compounds | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the extraction and quantification of PEITC.
General Procedure for Isothiocyanate Formation
Prior to extraction, the precursor glucosinolates in the plant material must be hydrolyzed by the enzyme myrosinase to form isothiocyanates.
-
Sample Preparation: Pulverize fresh or freeze-dried plant material (e.g., watercress).
-
Enzymatic Hydrolysis: Suspend the pulverized material in a buffer solution (e.g., 25 mM phosphate buffer, pH 7.0).[3]
-
Incubation: Incubate the mixture to allow for the enzymatic conversion of glucosinolates to isothiocyanates (e.g., 2 hours at 37°C).[3]
Extraction Protocols
-
Following enzymatic hydrolysis, add an immiscible organic solvent (e.g., n-hexane) to the aqueous suspension.[3]
-
Vigorously mix the heterogeneous system for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).[3]
-
Centrifuge the mixture to separate the phases.
-
Collect the organic phase containing the extracted isothiocyanates for analysis.
-
Mix the ground plant material with the extraction solvent (e.g., distilled water).[7]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.[8][9]
-
Apply ultrasound at a specified frequency and power for a set duration and temperature (e.g., 20-50 kHz, 100-500 W, 15-20 minutes, 25°C).[7]
-
Filter the extract to remove solid plant material.
-
Load the dried and ground plant material into the extraction vessel of an SFE system.[10]
-
Pressurize the system with CO2 to supercritical conditions (above 7.38 MPa and 31.1°C).[11]
-
Adjust the temperature and pressure to optimize the solubility of the target isothiocyanates (e.g., >25 MPa, 30–45°C).[6]
-
The supercritical fluid containing the dissolved compounds is then depressurized, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate for collection.
-
Place the plant material (fresh, frozen, or dried) into a microwave extraction vessel.[5]
-
For solvent-based MAE, add the appropriate solvent. For solvent-free methods like microwave hydrodiffusion and gravity (MHG), no solvent is added.[5][12]
-
Apply microwave irradiation at a specific power and for a set duration (e.g., 1.91 W/g for 29 minutes for MHG).[5]
-
The microwave energy heats the solvent and/or the water within the plant material, causing cell rupture and release of the target compounds.
-
Collect the resulting extract.
Quantification of this compound
The concentration of this compound in the extracts can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dilute the extract in a suitable solvent (e.g., n-hexane).
-
GC Conditions: Use a suitable capillary column (e.g., VF-5ms). Program the oven temperature to achieve separation (e.g., start at 50°C, ramp up to 300°C).
-
MS Conditions: Set the mass spectrometer to scan a relevant mass range in positive ion mode.
-
Quantification: Use an internal standard and a calibration curve generated from pure this compound standards for accurate quantification.
-
Sample Preparation: Dilute the extract in the mobile phase.
-
HPLC System: Use a C18 reversed-phase column.[3]
-
Mobile Phase: Employ a gradient elution using a mixture of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).[3]
-
Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength for isothiocyanates.
-
Quantification: Compare the peak area of the analyte to a calibration curve prepared with this compound standards.[3]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow for the extraction and analysis of isothiocyanates.
Caption: Anticipated anticancer signaling pathway of this compound.
Caption: Proposed antimicrobial mechanism of action for this compound.
Conclusion
The choice of an optimal extraction method for this compound depends on the specific research or application goals, such as maximizing yield, ensuring extract purity, minimizing environmental impact, and considering economic feasibility. While conventional solvent extraction is straightforward, modern techniques like UAE, SFE, and MAE offer significant advantages in terms of efficiency, selectivity, and sustainability.[5][7][13][14] The data and protocols provided for PEITC serve as a valuable starting point for the development and optimization of extraction processes for this compound and other related bioactive compounds.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave hydrodiffusion and gravity: A green extraction technology for phenylethyl isothiocyanate from watercress by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. co2extractionmachine.com [co2extractionmachine.com]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound assisted extraction of phytochemicals from Piper betel L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasound-assisted extraction of anthocyanins and bioactive compounds from butterfly pea petals using Taguchi method and Grey relational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical CO2 extraction of functional compounds from Spirulina and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. supercriticalco2.com [supercriticalco2.com]
- 12. ciencia.ucp.pt [ciencia.ucp.pt]
- 13. mdpi.com [mdpi.com]
- 14. Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila | MDPI [mdpi.com]
Validating the Mechanism of Action of Pentyl Isothiocyanate in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of pentyl isothiocyanate (PITC), a promising anti-cancer compound, in a new cancer cell line. For robust analysis and to contextualize the findings, PITC is compared with Phenethyl Isothiocyanate (PEITC), a well-characterized isothiocyanate known for its potent anti-cancer properties.[1][2] This guide outlines key experiments, presents hypothetical data for comparison, and includes detailed protocols and pathway diagrams to support your research.
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have demonstrated significant cancer chemopreventive and therapeutic potential.[3][4][5] Their mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS).[1][4][6] This guide will focus on validating these core mechanisms for PITC in a new cellular context.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments comparing the effects of PITC and PEITC in a new cancer cell line.
Table 1: Cell Viability (MTT Assay)
| Treatment (24h) | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 4.2 |
| Pentyl ITC | 5 | 85 ± 5.1 |
| 10 | 62 ± 3.8 | |
| 25 | 35 ± 4.5 | |
| 50 | 18 ± 2.9 | |
| Phenethyl ITC | 5 | 78 ± 4.9 |
| 10 | 51 ± 3.2 | |
| 25 | 24 ± 3.7 | |
| 50 | 11 ± 2.1 |
Table 2: Cell Cycle Analysis (Flow Cytometry)
| Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65 | 25 | 10 |
| Pentyl ITC (25 µM) | 20 | 15 | 65 |
| Phenethyl ITC (25 µM) | 18 | 12 | 70 |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| Pentyl ITC (25 µM) | 15.8 | 8.2 | 24.0 |
| Phenethyl ITC (25 µM) | 18.5 | 10.1 | 28.6 |
Table 4: Reactive Oxygen Species (ROS) Generation (DCFDA Assay)
| Treatment (6h) | Fold Increase in ROS Levels (vs. Control) |
| Vehicle Control | 1.0 |
| Pentyl ITC (25 µM) | 3.2 |
| Phenethyl ITC (25 µM) | 3.8 |
Table 5: Western Blot Analysis of Key Proteins
| Treatment (24h) | Relative Expression of Cyclin B1 | Relative Expression of Cleaved Caspase-3 | Relative Expression of Bcl-2 | Relative Expression of p21 |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Pentyl ITC (25 µM) | 0.3 | 4.5 | 0.4 | 3.8 |
| Phenethyl ITC (25 µM) | 0.2 | 5.1 | 0.3 | 4.2 |
Experimental Workflow and Signaling Pathways
To validate the mechanism of action of this compound, a structured experimental workflow is proposed. This workflow begins with broad assessments of cytotoxicity and progresses to more specific molecular mechanism investigations.
Caption: Experimental workflow for validating the mechanism of action.
The anticancer effects of isothiocyanates are often mediated through the induction of oxidative stress and the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Phenethyl Isothiocyanate (e.g., 0, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or Phenethyl Isothiocyanate at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. PI is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere.
-
Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Treat the cells with this compound or Phenethyl Isothiocyanate.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points (e.g., 0, 1, 3, 6 hours).
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound or Phenethyl Isothiocyanate for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cyclin B1, cleaved Caspase-3, Bcl-2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Quantification of Pentyl Isothiocyanate
This guide provides a comparative overview of methodologies for the quantification of pentyl isothiocyanate and related compounds, aimed at researchers, scientists, and drug development professionals. In the absence of a formal inter-laboratory comparison study for this compound, this document synthesizes data from various studies on isothiocyanate analysis to present a comparison of available analytical techniques. The focus is on providing detailed experimental protocols and performance data to aid in the selection and implementation of quantification methods.
Data Summary
The quantitative data presented below is for 4-pentenyl isothiocyanate, a closely related compound, as a representative example of pentyl isothiocyanates. This data is extracted from a study on the chemical composition of Sinapis alba essential oil.
Table 1: Quantitative Analysis of 4-Pentenyl Isothiocyanate in Sinapis alba Essential Oil by GC-MS
| Analyte | Matrix | Concentration (% of total volatile constituents) | Method | Reference |
| 4-Pentenyl Isothiocyanate | Sinapis alba Essential Oil | 12.3% | GC-MS | [1] |
Experimental Protocols
Two primary analytical techniques are commonly employed for the quantification of isothiocyanates: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile compounds like isothiocyanates. It offers high sensitivity and specificity, allowing for the separation and identification of individual isothiocyanates within a complex mixture.
Methodology:
-
Sample Preparation:
-
Extraction: Isothiocyanates are typically extracted from the sample matrix using a nonpolar solvent such as dichloromethane or n-hexane.[2] For plant materials, this often follows a hydrolysis step to release the isothiocyanates from their glucosinolate precursors.[2]
-
Hydrolysis (for plant matrices): Plant tissue is homogenized and incubated with a buffer (e.g., McIlvaine buffer, pH 7.0) to facilitate the enzymatic conversion of glucosinolates to isothiocyanates by myrosinase.[2]
-
Solvent Extraction: The aqueous mixture is then extracted with an organic solvent. The organic layer is collected, dried, and concentrated before GC-MS analysis.[2]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A Varian CP-3800 gas chromatograph or similar, equipped with a mass spectrometer.
-
Column: A non-polar capillary column, such as a Varian VF-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating isothiocyanates.
-
Oven Temperature Program: A typical program starts at 50°C, holds for a few minutes, then ramps up to a final temperature of around 300°C.
-
Injector: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: Electron ionization (EI) is the standard ionization mode. Quantification is performed using selective ion monitoring (SIM) of characteristic fragment ions for the target isothiocyanate.
-
Table 2: GC-MS Method Parameters for Isothiocyanate Analysis
| Parameter | Specification | Reference |
| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) | |
| Oven Program | 50°C (5 min) -> 110°C (5°C/min) -> 300°C (20°C/min, hold 3.5 min) | |
| Injector Temp. | 250°C (Splitless) | |
| Carrier Gas | Helium (1.5 mL/min) | |
| MS Ionization | Electron Ionization (70 eV) | |
| Quantification | Selective Ion Monitoring (SIM) |
Workflow for GC-MS Quantification of Isothiocyanates
Caption: Workflow for GC-MS quantification of isothiocyanates.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a versatile technique for the analysis of a wide range of isothiocyanates, including those that are less volatile or thermally labile.
Methodology:
-
Sample Preparation:
-
Extraction: Similar to GC-MS, extraction is typically performed with an organic solvent. For some applications, aqueous micellar systems have also been used.
-
Derivatization (Optional but common): Due to the lack of a strong chromophore in some isothiocyanates, derivatization is often employed to enhance UV detection. A common derivatizing agent is N-acetyl-L-cysteine (NAC), which reacts with the isothiocyanate group to form a dithiocarbamate that can be readily detected by HPLC-DAD.[3][4]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes before HPLC analysis.[3][4]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a diode-array detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of isothiocyanates and their derivatives.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength of the analyte or its derivative.
-
Table 3: HPLC-DAD Method Parameters for Isothiocyanate Analysis
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 | [5] |
| Mobile Phase A | Ultra-pure water + 0.1% formic acid | [5] |
| Mobile Phase B | Methanol + 0.1% formic acid | [5] |
| Gradient | 50% B to 80% B over 20 min | [5] |
| Flow Rate | 0.80 mL/min | [5] |
| Detection | Photodiode Array (PDA) UV/Vis Detector | [5] |
Workflow for HPLC-DAD Quantification of Isothiocyanates (with Derivatization)
Caption: Workflow for HPLC-DAD quantification of isothiocyanates.
Method Comparison
Table 4: Comparison of GC-MS and HPLC-DAD for Isothiocyanate Quantification
| Feature | GC-MS | HPLC-DAD |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV/Vis absorbance. |
| Analytes | Best for volatile and thermally stable isothiocyanates. | Suitable for a wider range of isothiocyanates, including less volatile and thermally labile compounds. |
| Sensitivity | Generally very high, especially in SIM mode. | Good, can be enhanced by derivatization. |
| Specificity | High, based on mass fragmentation patterns. | Moderate, based on retention time and UV spectrum. |
| Derivatization | Not typically required. | Often necessary for compounds with weak chromophores. |
| Sample Throughput | Can be slower due to longer run times. | Can be faster, especially with modern UHPLC systems. |
Conclusion
The choice between GC-MS and HPLC-DAD for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the availability of instrumentation. GC-MS offers excellent sensitivity and specificity for volatile isothiocyanates without the need for derivatization. HPLC-DAD is a versatile and robust technique that can be applied to a broader range of isothiocyanates, with the option of derivatization to improve sensitivity. For reliable quantification, it is crucial to use a certified reference standard for this compound to construct a calibration curve. The methodologies and data presented in this guide provide a foundation for developing and validating analytical methods for the quantification of this compound and related compounds.
References
- 1. GC-MS Quantification of Bioactive Isothiocyanates in Sinapis alba Essential Oil and Validation of Rapid Bactericidal Kinetics Against Clinically Relevant Pathogens | Scientific Journal for Publishing in Health Research and Technology [sjphrt.com.ly]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isothiocyanate Bioavailability: A Case Study of Phenethyl Isothiocyanate and its Synthetic Homolog
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potential chemopreventive properties. A key determinant of their efficacy is their bioavailability, which can be influenced by various factors, including their chemical structure and formulation. This guide provides a comparative analysis of the bioavailability of the naturally occurring phenethyl isothiocyanate (PEITC) and its synthetic, longer-chain homolog, 6-phenylhexyl isothiocyanate (PHITC). This comparison serves as a valuable case study for understanding how structural modifications can impact the pharmacokinetic profiles of isothiocyanates, a critical consideration in the development of ITC-based therapeutic agents.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of PEITC and PHITC following oral administration in F344 rats. The data highlights significant differences in their absorption, distribution, and elimination profiles.
| Pharmacokinetic Parameter | Phenethyl Isothiocyanate (PEITC) | 6-Phenylhexyl Isothiocyanate (PHITC) |
| Time to Peak Blood Concentration (Tmax) | 2.9 hours | 8.9 hours |
| Elimination Half-life (T1/2e) in Blood | 21.7 hours | 20.5 hours |
| Elimination Half-life (T1/2e) in Lungs | Shorter | More than double that of PEITC |
| Area Under the Curve (AUC) in Tissues | Baseline | >2.5 times that of PEITC in liver and lungs |
| Excretion Route (48h) | 88.7% in Urine, 9.9% in Feces | 7.2% in Urine, 47.4% in Feces |
Key Findings from Experimental Data
The data reveals that the synthetic homolog, PHITC, exhibits a significantly higher effective dose in key target organs like the lungs and liver compared to the naturally occurring PEITC.[1] While both compounds have similar elimination half-lives in the blood, PHITC shows a much longer retention time in the lungs.[1] Furthermore, the route of excretion differs dramatically, with PEITC being primarily cleared through the urine and PHITC through the feces.[1] These differences suggest that the longer alkyl chain in PHITC enhances its tissue retention and alters its metabolic and excretory pathways.
Experimental Protocols
The presented data is based on a comparative disposition and pharmacokinetics study in male F344 rats.[1]
Animal Model: Male F344 rats were used for the in vivo experiments.
Dosing:
-
A single gavage dose of 50 µmol/kg of either [14C]PEITC or [14C]PHITC dissolved in corn oil was administered to the rats.[1]
Sample Collection:
-
Whole blood samples were collected at various time points to determine the concentration of the radiolabeled compounds.[1]
-
Tissues, including the liver and lungs, were collected to assess tissue distribution and the effective dose (AUC).[1]
-
Urine and feces were collected over a 48-hour period to determine the primary routes of excretion.[1]
Analysis:
-
The concentration of 14C-labeled compounds in blood, tissues, and excreta was quantified to determine the pharmacokinetic parameters.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by isothiocyanates and the general workflow of a pharmacokinetic study.
Caption: Isothiocyanate-induced signaling pathway leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for an in vivo pharmacokinetic study of an isothiocyanate formulation.
References
Synthetic vs. Natural Pentyl Isothiocyanate: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of synthetic versus natural pentyl isothiocyanate (PBITC). Direct comparative studies on the efficacy of synthetic versus natural PBITC are limited in publicly available literature. Therefore, this guide extrapolates data from structurally related isothiocyanates (ITCs) to offer insights into the potential therapeutic applications and mechanisms of action of PBITC. The information is intended to aid researchers in experimental design and hypothesis generation for future studies on this specific compound.
Introduction to this compound
This compound (PBITC) is a member of the isothiocyanate family, a group of naturally occurring organosulfur compounds found in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2] Natural ITCs are produced from the enzymatic hydrolysis of glucosinolates.[3] Synthetic ITCs, on the other hand, can be produced through various chemical synthesis routes, offering the potential for structural modifications to enhance therapeutic efficacy.[4][5][6] Isothiocyanates, in general, are well-documented for their broad-spectrum biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Anticancer Efficacy: A Structure-Activity Perspective
The anticancer effects of isothiocyanates are largely attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][2] The specific structure of an isothiocyanate, particularly the nature of its side chain, plays a crucial role in its bioactivity.
Studies on a range of arylalkyl and alkyl isothiocyanates have demonstrated that the length of the alkyl chain can significantly influence their anticancer potency.[7][8] Generally, an increase in the alkyl chain length of arylalkyl isothiocyanates has been associated with enhanced inhibitory activity against lung tumorigenesis.[8] Furthermore, long-chain alkyl isothiocyanates have been shown to exhibit strong inhibitory effects, indicating that a phenyl group is not essential for this activity.[7]
While direct quantitative data for PBITC is scarce, we can infer its potential efficacy by examining related compounds. For instance, studies comparing various phenylalkyl isothiocyanates have shown a correlation between alkyl chain length and biological activity.[9] This suggests that the five-carbon chain of this compound would confer a specific level of lipophilicity and reactivity that dictates its interaction with cellular targets. Based on studies of other isothiocyanates, PBITC is anticipated to exhibit significant antiproliferative activity against various cancer cell lines.[10]
Table 1: Comparative Anticancer Activity of Various Isothiocyanates (Extrapolated)
| Isothiocyanate | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Allyl Isothiocyanate (AITC) | CH2=CHCH2NCS | Various | Varies | [11] |
| Benzyl Isothiocyanate (BITC) | C6H5CH2NCS | Various | Varies | [12] |
| Phenethyl Isothiocyanate (PEITC) | C6H5CH2CH2NCS | Various | Varies | [1][3] |
| Sulforaphane (SFN) | CH3S(O)(CH2)4NCS | Various | Varies | [11] |
| This compound (PBITC) | CH3(CH2)4NCS | Various (Anticipated) | Data Not Available | [10] |
Note: IC50 values are highly cell-line and experiment-dependent. This table is for illustrative purposes to show the diversity of studied ITCs.
Anti-inflammatory and Antimicrobial Efficacy
Isothiocyanates are known to exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.[13] Phenethyl isothiocyanate (PEITC), a well-studied ITC, has been shown to reduce inflammation.[2] Given the structural similarities, PBITC is also expected to possess anti-inflammatory properties. A study on a sulforaphane analogue, 5-methylthiothis compound, demonstrated its ability to regulate NLRP3 inflammasome activation, suggesting a potential mechanism for other pentyl-containing ITCs.[14]
The antimicrobial activity of isothiocyanates has been demonstrated against a range of human pathogens.[15] The mechanism of action is thought to involve the disruption of microbial cell membranes and enzymatic processes. Aralkyl isothiocyanates have shown antiproliferative activities against bacteria, particularly Gram-positive strains.[8] The efficacy of PBITC in this regard would likely depend on its ability to penetrate bacterial cell walls and interact with essential cellular components.
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their cellular effects by modulating multiple signaling pathways critical for cell survival, proliferation, and inflammation. The primary pathways implicated include the PI3K/Akt, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[16][17][18][19][20] Isothiocyanates can inhibit this pathway, leading to the suppression of downstream survival signals and the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and potential inhibition by PBITC.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.[21][22][23][24][25] ITCs can modulate MAPK signaling, often leading to the activation of stress-related kinases that promote apoptosis in cancer cells.
Caption: MAPK signaling pathway potentially modulated by PBITC.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[26][27][28][29][30] Aberrant NF-κB activation is common in many cancers. Isothiocyanates can inhibit the activation of NF-κB, thereby reducing inflammation and promoting apoptosis.
References
- 1. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of ω-(Isothiocyanato)alkylphosphinates and Phosphine Oxides as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. cusabio.com [cusabio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 25. cusabio.com [cusabio.com]
- 26. researchgate.net [researchgate.net]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 29. NF-κB - Wikipedia [en.wikipedia.org]
- 30. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Anti-inflammatory Potential of Pentyl Isothiocyanate and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of pentyl isothiocyanate against two widely used anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. This document synthesizes available experimental data to elucidate their mechanisms of action and relative efficacy in modulating key inflammatory mediators.
Executive Summary:
The inflammatory response, a critical component of innate immunity, can lead to chronic disease when dysregulated. This compound, a member of the isothiocyanate family of compounds found in cruciferous vegetables, is emerging as a potential anti-inflammatory agent. This guide compares its efficacy with ibuprofen and dexamethasone, focusing on their effects on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
While direct experimental data for this compound is limited, this guide draws upon data from closely related analogues, primarily phenylethyl isothiocyanate (PEITC) and 5-methylthiothis compound, to provide a preliminary comparative analysis. Isothiocyanates appear to exert their anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Ibuprofen's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor, leading to widespread changes in the expression of pro- and anti-inflammatory genes.
Comparative Efficacy of Anti-inflammatory Compounds
The following table summarizes the available quantitative data on the inhibitory effects of a this compound analogue (PEITC), ibuprofen, and dexamethasone on various inflammatory markers. It is important to note that the experimental conditions, such as cell types and stimulus concentrations, may vary between studies, affecting direct comparability.
| Compound | Target | Cell Type | Stimulus | IC50 / % Inhibition |
| Phenylethyl Isothiocyanate (PEITC) | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS/IFN-γ | Potent inhibition (qualitative)[1] |
| TNF-α | Human Glioblastoma Cells | - | Significant inhibition at 8 & 12 µM[2] | |
| IL-6 | Human Glioblastoma Cells | - | Significant inhibition at 8 & 12 µM[2] | |
| IL-1β | Human Glioblastoma Cells | - | Significant inhibition at 8 & 12 µM[2] | |
| COX-2 | Human | - | ~99% inhibition at 50 µM (for phenyl isothiocyanate)[3][4] | |
| Ibuprofen | COX-1 (S-ibuprofen) | Human Whole Blood | - | IC50: 2.1 µmol/l |
| COX-2 (S-ibuprofen) | Human Whole Blood | - | IC50: 1.6 µmol/l | |
| Dexamethasone | IL-6 | Human PBMCs | LPS | IC50: 0.5 x 10⁻⁸ M |
| TNF-α | - | - | Data not readily available in comparable format | |
| IL-1β | - | - | Data not readily available in comparable format |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound, ibuprofen, and dexamethasone are mediated through distinct molecular pathways.
This compound (and its analogues) primarily appears to inhibit the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By preventing the activation of NF-κB, isothiocyanates can effectively suppress the production of these key inflammatory mediators.
Ibuprofen , as a non-selective COX inhibitor, blocks the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of ibuprofen.
Dexamethasone exerts its potent anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory genes (transrepression). A key mechanism of transrepression is the inhibition of transcription factors such as NF-κB and AP-1.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For inflammatory stimulation, cells are typically treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Test compounds (this compound, ibuprofen, or dexamethasone) are added at various concentrations, usually 1 hour prior to LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the treatment period, collect 100 µL of cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 100 µL of the supernatant with 100 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement (ELISA)
The concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine or PGE2 of interest.
-
Blocking: The plate is then blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated to allow the target protein to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the cytokine or PGE2 in the samples is determined by interpolating from the standard curve.
Experimental Workflow Diagram
References
- 1. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pentyl Isothiocyanate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of pentyl isothiocyanate is critical for ensuring laboratory safety and environmental protection. Isothiocyanates are reactive compounds that require careful handling throughout their lifecycle, from use to final disposal. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to manage this compound waste effectively.
I. Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) and engineering controls.
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1] The work area should be equipped with an accessible eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear resistant gloves, such as nitrile or neoprene, to prevent skin contact.[2]
-
Eye Protection : Use chemical splash goggles and a face shield for comprehensive protection.[2]
-
Protective Clothing : A lab coat that covers the arms, long pants, and closed-toe shoes are mandatory.[2] For significant spill risks, wear appropriate protective clothing to prevent all skin exposure.[1]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH-approved respirator.[1]
-
II. Spill Management Procedures
Accidental spills must be treated as a form of hazardous waste disposal and handled immediately and safely.
-
Minor Spills :
-
Ensure you are wearing the appropriate PPE.[3]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[1][3][4]
-
Clean the spill area thoroughly.
-
Major Spills :
-
Evacuate personnel from the immediate area and move upwind.[3]
-
Alert your institution's emergency responders or environmental health and safety (EH&S) office immediately.[3]
-
Only personnel trained and equipped with full-body protective clothing and a self-contained breathing apparatus (SCBA) should address the spill.[3]
-
Prevent the spill from entering drains, sewers, or waterways by any means available.[3][5]
-
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial to prevent hazardous reactions.
-
Container : Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and sealable container.
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound". The label should also include information on other components if it is a mixed waste stream.
-
Segregation : Store the waste container away from incompatible materials. Isothiocyanates are incompatible with acids, bases, amines, strong oxidizing agents, and water.[1][6] Crucially, do not mix isothiocyanate waste with acidic waste or bleach, as this can generate highly toxic hydrogen cyanide gas. [7]
-
Storage Area : Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat or ignition sources.[3]
IV. Final Disposal Procedures
The final disposal of this compound must comply with all institutional, local, state, and federal regulations.[1][3]
-
Regulatory Compliance : The generator of the chemical waste is responsible for determining if it is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and any applicable state or local rules.[1][6]
-
Professional Disposal : Do not attempt to dispose of this compound through the sanitary sewer or as regular trash.[3] The waste must be disposed of through your institution's hazardous waste program or a licensed chemical waste management company.
-
Documentation : Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all paperwork is completed accurately.
-
Container Handling : Leave chemicals in their original or appropriate waste containers. Do not mix with other waste streams unless specifically instructed to do so by your EH&S department. Uncleaned empty containers should be treated as hazardous waste.
Data Summary Table
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Specification |
| Chemical Name | This compound (n-Amylisothiocyanate) |
| CAS Number | 629-12-9 |
| Primary Hazards | Toxic, Corrosive, Flammable Liquid |
| Required PPE | Chemical splash goggles, face shield, nitrile/neoprene gloves, lab coat.[1][2] |
| Handling Area | Chemical fume hood; area equipped with eyewash station and safety shower.[1] |
| Incompatible Materials | Acids, Bases, Amines, Strong Oxidizing Agents, Water, Alcohols.[1][6] Avoid contact with acids or bleach. [7] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand, earth).[1][3] |
| Waste Container | Labeled, sealed, leak-proof container suitable for hazardous chemical waste. |
| Disposal Method | DO NOT discharge into sewer or waterways.[3] Dispose of through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[3] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[1] Reaction with acids or bleach can produce hydrogen cyanide gas.[7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. aslm.org [aslm.org]
Personal protective equipment for handling Pentyl isothiocyanate
Essential Safety and Handling Guide: Pentyl Isothiocyanate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a hazardous chemical that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It causes severe skin burns and eye damage and is also a lachrymator, a substance that causes tearing.[1][3] Adherence to the following procedures is critical for minimizing risk and ensuring a safe operational environment.
Hazard Summary and Physical Properties
The following table summarizes the key hazard classifications and physical data for this compound.
| Identifier | Value |
| CAS Number | 629-12-9[1][2][3][4][5] |
| Molecular Formula | C6H11NS[1][4][5] |
| Molecular Weight | 129.22 g/mol [1][5] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 117 - 119 °C @ 70mmHg[1] |
| Density | 0.93 g/cm³[1][4] |
| Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H314: Causes severe skin burns and eye damage.[2][3] H332: Harmful if inhaled.[2][3] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is mandatory to ensure user safety and environmental protection.
Engineering Controls
Proper ventilation and emergency facilities are the first line of defense.
-
Chemical Fume Hood: All work involving this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is required at all times when handling this substance.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile) to prevent skin contact.[1][7][8] Always inspect gloves for integrity before use.
-
Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a high risk of splashing, wear appropriate protective clothing to prevent any possibility of skin exposure.[1]
-
-
Respiratory Protection:
Handling Procedures
Follow these steps to ensure safe handling:
-
Preparation: Before starting work, ensure all engineering controls are operational and all required PPE is available and in good condition.
-
Dispensing: Handle and open the container with care.[9] Avoid actions that could generate aerosols or vapors.
-
Use: Do not breathe vapor, mist, or gas.[1] Avoid all contact with eyes, skin, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands and any exposed skin thoroughly after handling.[10]
Storage Requirements
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][10]
-
Store in a designated "Corrosives Area".[1]
-
For long-term stability, store under an inert atmosphere, such as nitrogen.[1]
-
Incompatible materials to avoid include bases, amines, and strong oxidizing agents.[1]
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and correct response to spills or exposure is crucial.
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE as described above, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the affected area thoroughly.
First Aid Measures
In case of any exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[1][3]
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
Disposal Plan
Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[9]
-
Procedure: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4] Do not mix with other waste.[11] Leave the chemical in its original container if possible.[11] Handle uncleaned containers as you would the product itself.[11]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 629-12-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
